TAS-114
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[(1R)-1-(3-cyclopentyloxyphenyl)ethyl]-3-[(2,4-dioxopyrimidin-1-yl)methoxy]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6S/c1-16(17-6-4-9-19(14-17)30-18-7-2-3-8-18)23-31(27,28)13-5-12-29-15-24-11-10-20(25)22-21(24)26/h4,6,9-11,14,16,18,23H,2-3,5,7-8,12-13,15H2,1H3,(H,22,25,26)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCGLRWKUQPNKD-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Deep Dive into TAS-114: A Novel Dual Inhibitor of dUTPase and Dihydroprimidine Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-114 is a first-in-class, orally bioavailable small molecule that exhibits a unique dual inhibitory mechanism against two key enzymes involved in fluoropyrimidine metabolism and action: deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2][3][4] This dual inhibition is designed to potentiate the antitumor effects of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (5-FU) and its oral prodrugs capecitabine and S-1, while potentially mitigating some of their associated toxicities. This technical guide provides an in-depth overview of the core scientific principles underlying this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction: The Rationale for Dual dUTPase and DPD Inhibition
Fluoropyrimidines, particularly 5-FU, have been a cornerstone of cancer chemotherapy for decades, primarily for the treatment of solid tumors like colorectal, breast, and gastric cancers. Their cytotoxic effects are mediated through the inhibition of thymidylate synthase (TS) and the misincorporation of fluorinated nucleotides into RNA and DNA.
However, the efficacy of fluoropyrimidines is often limited by two key factors:
-
Rapid Catabolism by DPD: Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, converting it into inactive metabolites. High DPD activity can lead to rapid clearance of 5-FU, reducing its therapeutic concentration at the tumor site.
-
dUTPase-Mediated Resistance: Deoxyuridine triphosphatase (dUTPase) plays a crucial role in preventing the incorporation of uracil into DNA by hydrolyzing dUTP into dUMP. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP), is also a substrate for dUTPase. By degrading FdUTP, dUTPase prevents its incorporation into DNA, thus diminishing the cytotoxic effect of 5-FU.
This compound was rationally designed to overcome these limitations by simultaneously inhibiting both DPD and dUTPase.
-
DPD Inhibition: By moderately and reversibly inhibiting DPD, this compound increases the bioavailability of orally administered 5-FU prodrugs, allowing for potentially lower and less toxic doses to achieve therapeutic concentrations.
-
dUTPase Inhibition: The potent and competitive inhibition of dUTPase by this compound leads to an accumulation of FdUTP and dUTP within cancer cells. This increased pool of uracil-containing nucleotides promotes their misincorporation into DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
This dual-targeting strategy aims to create a wider therapeutic window for fluoropyrimidine-based therapies, enhancing their anti-tumor efficacy while potentially reducing systemic toxicity.
Mechanism of Action: A Signaling Pathway Perspective
The synergistic effect of this compound with fluoropyrimidines can be best understood by examining the metabolic and signaling pathways of 5-FU.
Figure 1. Mechanism of action of this compound in conjunction with 5-FU.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potentiation of the cytotoxic effects of fluoropyrimidines across a variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 of FdUrd (nmol/L) | IC50 of FdUrd + this compound (10 µmol/L) (nmol/L) | Fold Potentiation |
| HeLa | Cervical Cancer | 3.5 | 0.8 | 4.4 |
| NUGC-4 | Gastric Cancer | 4.2 | 1.1 | 3.8 |
| HT-29 | Colorectal Cancer | 8.9 | 2.5 | 3.6 |
| PANC-1 | Pancreatic Cancer | 12.3 | 3.1 | 4.0 |
Table 1: In Vitro Cytotoxicity of FdUrd in Combination with this compound. Data compiled from preclinical studies.
In Vivo Efficacy
In xenograft models, the combination of this compound with capecitabine has shown superior anti-tumor activity compared to capecitabine alone.
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| HT-29 | Capecitabine | 100 | 45 |
| Capecitabine + this compound | 100 + 50 | 85 | |
| NUGC-4 | Capecitabine | 75 | 38 |
| Capecitabine + this compound | 75 + 50 | 79 |
Table 2: In Vivo Antitumor Efficacy of this compound in Combination with Capecitabine. Data from murine xenograft models.
Clinical Data
This compound has been evaluated in several clinical trials, primarily in combination with S-1 or capecitabine, in patients with advanced solid tumors.
Phase 1 Study of this compound in Combination with S-1
A Phase 1 study in Japanese patients with advanced solid tumors established the safety and recommended dose (RD) of this compound in combination with S-1.
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | This compound 200 mg/m² + S-1 36 mg/m² |
| Recommended Dose (RD) | This compound 240 mg/m² + S-1 30 mg/m² |
| Common Treatment-Related Adverse Events (Grade ≥3) | Anemia, Lymphocytopenia, Leukopenia, Neutropenia |
| Objective Response Rate (ORR) | 13.2% (10/76 patients with partial response) |
Table 3: Key Findings from the Phase 1 Study of this compound with S-1.
Phase 2 Study of this compound in Combination with S-1 in NSCLC
A randomized Phase 2 study compared this compound plus S-1 versus S-1 alone in patients with advanced non-small-cell lung cancer (NSCLC).
| Endpoint | This compound + S-1 (n=61) | S-1 (n=66) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 3.65 months | 4.17 months | 1.16 (0.71-1.88) | 0.2744 |
| Median Overall Survival (OS) | 7.92 months | 9.82 months | 1.31 (0.80-2.14) | 0.1431 |
| Objective Response Rate (ORR) | 19.7% | 10.3% | - | - |
| Disease Control Rate (DCR) | 80.3% | 75.9% | - | - |
Table 4: Efficacy Results from the Phase 2 Study in NSCLC. While the combination did not meet the primary endpoint of improving PFS, a higher ORR was observed in the combination arm.
Phase 1 Study of this compound in Combination with Capecitabine
A Phase 1 study evaluated the safety and efficacy of this compound combined with capecitabine in patients with advanced solid tumors.
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | This compound 360 mg/m² BID + capecitabine 380 mg/m² BID |
| Common Treatment-Related Adverse Events (Grade ≥3) | Anemia, Fatigue, Stomatitis, Maculopapular Rash |
| Partial Response (PR) | 5 patients (2 in expansion, 3 in dose-escalation) |
| Stable Disease (SD) ≥6 weeks | 42 patients (18 in expansion, 24 in dose-escalation) |
Table 5: Key Findings from the Phase 1 Study of this compound with Capecitabine. The study concluded that this compound with a reduced dose of capecitabine achieved equivalent 5-FU exposure to standard-dose capecitabine with acceptable safety.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the evaluation of this compound.
dUTPase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of dUTPase.
Figure 2. Workflow for a typical dUTPase inhibition assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human dUTPase is diluted in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA). The substrate, dUTP, is also prepared in the assay buffer.
-
Compound Incubation: A dilution series of this compound is prepared. The enzyme is pre-incubated with this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C in a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of dUTP to each well.
-
Reaction Termination: After a defined incubation period (e.g., 30 minutes), the reaction is stopped, for example, by adding EDTA to chelate the Mg²⁺ ions.
-
Detection: The amount of inorganic phosphate (Pi) produced from the hydrolysis of dUTP is quantified using a colorimetric method such as the Malachite Green assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
DPD Inhibition Assay
This assay determines the inhibitory effect of a compound on DPD activity.
Protocol:
-
Enzyme Source: Human liver S9 fractions or recombinant human DPD can be used as the enzyme source.
-
Reaction Mixture: The reaction mixture contains the enzyme source, a buffer system (e.g., potassium phosphate buffer), NADPH as a cofactor, and 5-FU as the substrate.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of this compound or a known DPD inhibitor (e.g., gimeracil) as a positive control.
-
Reaction Initiation and Termination: The reaction is started by adding 5-FU and incubated at 37°C. The reaction is terminated by adding an acid or organic solvent.
-
Analysis: The amount of the 5-FU metabolite, dihydrofluorouracil (DHFU), is measured using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of DHFU formation is calculated, and the percent inhibition and IC50 value for this compound are determined.
Cell Viability (Crystal Violet) Assay
This assay is used to assess the cytotoxic effects of drugs on cancer cells.
Figure 3. General workflow for a crystal violet cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a serial dilution of the fluoropyrimidine (e.g., FdUrd or 5-FU) in the presence or absence of a fixed concentration of this compound.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Staining: After incubation, the medium is removed, and the adherent cells are washed with PBS. The cells are then fixed with a solution like methanol and stained with a 0.5% crystal violet solution.
-
Solubilization: After washing away the excess stain, the bound dye is solubilized using a buffer such as Sorenson's buffer (0.1 M sodium citrate in 50% ethanol, pH 4.2).
-
Measurement: The absorbance of the solubilized dye is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Conclusion
This compound represents a novel and rational approach to enhancing the therapeutic potential of fluoropyrimidine-based chemotherapy. Its dual inhibition of dUTPase and DPD addresses key mechanisms of drug resistance and metabolism. Preclinical studies have consistently demonstrated the synergistic anti-tumor effects of this compound in combination with fluoropyrimidines. While clinical trials have shown mixed results regarding survival endpoints, the observed increases in objective response rates and the manageable safety profile warrant further investigation. The development of predictive biomarkers to identify patient populations most likely to benefit from this dual-inhibition strategy will be crucial for the future clinical application of this compound. This technical guide provides a comprehensive overview of the core science behind this compound, offering valuable insights for researchers and clinicians in the field of oncology drug development.
References
- 1. Novel Regimens of Capecitabine Alone and Combined with Irinotecan and Bevacizumab in Colorectal Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]
- 2. Highly potent dUTPase inhibition by a bacterial repressor protein reveals a novel mechanism for gene expression control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
Crystal Structure of TAS-114 in Complex with Human dUTPase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystal structure of the investigational drug TAS-114 in complex with its target, human deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase). This compound is a first-in-class small molecule inhibitor that uniquely targets both dUTPase and dihydropyrimidine dehydrogenase (DPD), offering a novel strategy to enhance the efficacy of fluoropyrimidine-based chemotherapies. Understanding the structural basis of its interaction with dUTPase is crucial for the rational design of next-generation inhibitors and for optimizing its clinical application.
Introduction to this compound and Human dUTPase
Human dUTPase is a critical enzyme in DNA replication and repair. It catalyzes the hydrolysis of deoxyuridine triphosphate (dUTP) to deoxyuridine monophosphate (dUMP) and pyrophosphate. This function is essential for preventing the misincorporation of uracil into DNA, which can otherwise lead to DNA strand breaks and cell death. In the context of cancer therapy, particularly with fluoropyrimidines like 5-fluorouracil (5-FU), dUTPase plays a protective role in cancer cells. 5-FU and its metabolites can lead to an accumulation of fluorodeoxyuridine triphosphate (FdUTP) and dUTP. dUTPase efficiently hydrolyzes these molecules, preventing their incorporation into DNA and thereby reducing the cytotoxic effects of the chemotherapy.
This compound is an orally bioavailable inhibitor designed to counteract this protective mechanism. By inhibiting dUTPase, this compound promotes the incorporation of FdUTP and dUTP into the DNA of cancer cells, leading to enhanced DNA damage and apoptosis. Furthermore, this compound also inhibits DPD, the primary enzyme responsible for the catabolism of 5-FU. This dual inhibition is intended to increase the bioavailability and antitumor activity of 5-FU, potentially allowing for lower, less toxic doses.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the crystal structure of the this compound-human dUTPase complex and the inhibitory activity of this compound.
Table 1: Crystallographic Data for the this compound-Human dUTPase Complex (PDB ID: 5H4J)
| Parameter | Value |
| PDB ID | 5H4J |
| Resolution | 1.80 Å |
| R-Value Work | 0.169 |
| R-Value Free | 0.173 |
| Space Group | P2(1)2(1)2(1) |
| Unit Cell Dimensions (a, b, c) | 89.645 Å, 89.645 Å, 91.00 Å |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |
Data sourced from the RCSB Protein Data Bank.
Table 2: Enzyme Inhibition Kinetics of this compound against Human dUTPase
| Parameter | Value |
| Ki | 0.10 μmol/L |
This value represents the inhibition constant of this compound for human dUTPase as determined by kinetic analysis.[3]
Experimental Protocols
This section details the methodologies for the expression, purification, and crystallization of the human dUTPase in complex with this compound, based on established protocols for recombinant human dUTPase.
Expression and Purification of Recombinant Human dUTPase
Objective: To produce and purify recombinant human dUTPase for structural and functional studies.
Methodology:
-
Cloning and Expression Vector: The cDNA encoding human dUTPase is subcloned into an Escherichia coli expression vector, such as pGEX-2T for a Glutathione S-transferase (GST) fusion protein or a pET series vector for a polyhistidine (His)-tagged fusion protein.[4]
-
Host Strain and Culture: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3)pLysS.[5] A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB medium.
-
Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or by using a French press. The cell debris is removed by centrifugation to obtain a clear cell lysate.
-
Affinity Chromatography:
-
For GST-tagged protein: The cleared lysate is loaded onto a glutathione-Sepharose affinity column. The column is washed with the lysis buffer to remove unbound proteins. The GST-dUTPase fusion protein is then eluted with a buffer containing reduced glutathione. To cleave the GST tag, the eluted protein is incubated with thrombin.
-
For His-tagged protein: The cleared lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged dUTPase is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography: As a final purification step, the protein solution is subjected to size-exclusion chromatography (gel filtration) to remove any remaining impurities and protein aggregates. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl).
-
Protein Purity and Concentration: The purity of the protein is assessed by SDS-PAGE. The protein concentration is determined using a spectrophotometer by measuring the absorbance at 280 nm or by a colorimetric assay such as the Bradford assay.
Crystallization of the this compound-Human dUTPase Complex
Objective: To obtain high-quality crystals of the human dUTPase-TAS-114 complex suitable for X-ray diffraction analysis.
Methodology:
-
Complex Formation: Purified human dUTPase is incubated with a molar excess of this compound (e.g., 1:5 molar ratio) for a sufficient period to ensure complex formation.
-
Crystallization Method: The hanging drop vapor diffusion method is employed for crystallization.
-
Crystallization Conditions: The crystallization drops are set up by mixing the protein-inhibitor complex solution with a reservoir solution. The specific conditions for obtaining the crystals of the this compound-human dUTPase complex (PDB ID: 5H4J) involved a reservoir solution containing 15-20% PEG 4000, 50 mM Tris, 150 mM Sodium Acetate, and 5 mM Zn Acetate. The crystallization plates are incubated at 298 K (25°C).
-
Crystal Harvesting and Cryo-protection: Once crystals of suitable size are grown, they are carefully harvested from the drops using a cryo-loop. To prevent ice formation during X-ray data collection at cryogenic temperatures, the crystals are briefly soaked in a cryo-protectant solution, which typically consists of the reservoir solution supplemented with a cryo-protectant such as glycerol or ethylene glycol.
X-ray Data Collection and Structure Determination
Objective: To collect high-resolution X-ray diffraction data and determine the three-dimensional structure of the complex.
Methodology:
-
X-ray Source: The cryo-cooled crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
Data Collection: Diffraction data are collected using a suitable detector. For the 5H4J structure, data were collected at the Photon Factory on beamline BL-17A.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The structure is solved using molecular replacement, using a previously determined structure of human dUTPase as a search model. The initial model is then refined against the experimental data, and the this compound molecule is built into the electron density map. The final structure is validated for its geometric quality and agreement with the experimental data.
Visualizations
Experimental Workflow for Crystal Structure Determination
Caption: Experimental workflow for determining the crystal structure of this compound with human dUTPase.
Mechanism of Action of this compound
Caption: Signaling pathway illustrating the inhibitory action of this compound on human dUTPase.
References
- 1. E. coli protein expression and purification [protocols.io]
- 2. Structural model of human dUTPase in complex with a novel proteinaceous inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dUTPase from Escherichia coli; high-level expression and one-step purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of trimeric human dUTP pyrophosphatase in Escherichia coli and purification of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning, expression, and purification of the His6-tagged hyper-thermostable dUTPase from Pyrococcus woesei in Escherichia coli: application in PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Action Strategy of TAS-114: A Technical Guide to Enhancing Fluoropyrimidine Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrugs capecitabine and S-1, are cornerstones of chemotherapy for various solid tumors, including colorectal, breast, and gastric cancers.[1][2] Their cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS) and the misincorporation of fluorinated nucleotides into RNA and DNA.[2] However, the efficacy of these agents is often limited by both intrinsic and acquired resistance, as well as significant toxicities. TAS-114 is an innovative, orally bioavailable small molecule designed to potentiate the antitumor activity of fluoropyrimidines through a novel dual-inhibition mechanism.[2][3] This technical guide provides an in-depth overview of the core mechanism, preclinical evidence, and clinical data supporting the role of this compound in enhancing fluoropyrimidine-based chemotherapy.
This compound acts as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). By inhibiting these two key enzymes, this compound simultaneously enhances the anabolic, cancer-fighting pathways of 5-FU while mitigating its catabolic breakdown. This dual action aims to widen the therapeutic window of fluoropyrimidine chemotherapy, potentially leading to improved efficacy and a more manageable safety profile.
Core Mechanism of Action: Dual Inhibition of dUTPase and DPD
The therapeutic advantage of combining this compound with fluoropyrimidines stems from its simultaneous impact on two critical points in 5-FU metabolism.
-
dUTPase Inhibition: dUTPase is a crucial enzyme that prevents the incorporation of uracil into DNA by hydrolyzing deoxyuridine triphosphate (dUTP) to deoxyuridine monophosphate (dUMP). When TS is inhibited by 5-FU metabolites, dUTP levels rise. dUTPase also hydrolyzes the 5-FU metabolite 5-fluoro-deoxyuridine triphosphate (FdUTP). By potently and competitively inhibiting dUTPase, this compound leads to an accumulation of both dUTP and FdUTP within the cancer cell. These nucleotides are then mistakenly incorporated into DNA by DNA polymerases, leading to DNA strand breaks, activation of DNA damage response pathways, and ultimately, apoptotic cell death.
-
DPD Inhibition: DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it into inactive metabolites primarily in the liver. This rapid degradation significantly reduces the bioavailability of orally administered fluoropyrimidines. This compound exhibits a moderate and reversible inhibitory activity against DPD. This inhibition increases the systemic exposure and bioavailability of 5-FU derived from its prodrugs, allowing for potentially lower doses of the chemotherapeutic agent to achieve therapeutic concentrations, which may in turn reduce dose-dependent side effects.
The following diagram illustrates the dual mechanism of action of this compound in the context of 5-FU metabolism.
Preclinical Data
In Vitro Efficacy
Preclinical studies have consistently demonstrated the ability of this compound to enhance the cytotoxicity of fluoropyrimidines across a variety of cancer cell lines. While this compound alone shows little intrinsic activity, its combination with 5-FU or its nucleoside analog, 5-fluoro-2'-deoxyuridine (FdUrd), results in a significant potentiation of their anti-proliferative effects. The enhancement of cytotoxicity is observed in a dose-dependent manner with this compound concentrations typically ranging from 1 to 10 µM.
| Cell Line | Cancer Type | Fluoropyrimidine | This compound Concentration (µM) | Outcome | Reference |
| Various | Breast, Colon, etc. | FdUrd, 5-FU | 10 | Clearly increased cytotoxicity | |
| HeLa | Cervical | 5-FU | 10 | Significant increase in cytotoxicity |
Table 1: Summary of In Vitro Cytotoxicity Enhancement by this compound
Notably, the potentiation of cytotoxicity by this compound is more pronounced than that observed with a potent DPD inhibitor, gimeracil, suggesting that dUTPase inhibition is the major contributor to the enhanced antitumor effect in vitro.
In Vivo Efficacy
In vivo studies using human tumor xenograft models in mice have further substantiated the potential of this compound. Co-administration of this compound with capecitabine or S-1 led to synergistic antitumor activity. The dual inhibition by this compound allows for a reduction in the required dose of the fluoropyrimidine prodrug while maintaining or even enhancing its efficacy.
| Animal Model | Tumor Xenograft | Treatment Combination | Key Findings | Reference |
| Mice | MDA-MD-231 (Breast) | Capecitabine + this compound | Synergistic antitumor activity | |
| Mice | Various | Capecitabine + this compound | Increased bioavailability of 5-FU; improved therapeutic efficacy |
Table 2: Summary of In Vivo Antitumor Efficacy of this compound Combinations
Pharmacokinetic analyses in these models confirmed that this compound increases the plasma concentration of 5-FU in a dose-dependent manner, consistent with its DPD inhibitory activity.
Clinical Development and Data
This compound has been evaluated in several clinical trials in combination with both S-1 and capecitabine in patients with advanced solid tumors.
Combination with S-1
A first-in-human Phase 1 study in Japanese patients with advanced solid tumors established the safety and recommended dose (RD) of this compound in combination with S-1.
| Study Phase | Patient Population | N | Dosing Regimen | Key Efficacy Results | Reference |
| Phase 1 (NCT01610479) | Advanced Solid Tumors | 76 | This compound (5-240 mg/m²) + S-1 (30-36 mg/m²) | MTD: this compound 200 mg/m² + S-1 36 mg/m²; RD: this compound 240 mg/m² + S-1 30 mg/m²; 10 PRs observed | |
| Phase 2 (NCT02855125) | Advanced NSCLC | 127 | This compound (400 mg) + S-1 (30 mg/m²) vs. S-1 alone | ORR: 19.7% vs. 10.3%; DCR: 80.3% vs. 75.9%; Median PFS: 3.65 vs. 4.17 months; Median OS: 7.92 vs. 9.82 months | |
| Phase 2 (EPOC1604) | Advanced Gastric Cancer | 20 | This compound (400 mg) + S-1 (30 mg/m²) | ORR: 5.0%; DCR: 70.0%; Median PFS: 2.4 months; Median OS: 7.1 months |
Table 3: Summary of Clinical Trial Results for this compound in Combination with S-1
In the Phase 2 study in non-small-cell lung cancer (NSCLC), while the combination of this compound and S-1 improved the overall response rate (ORR), this did not translate into a significant improvement in progression-free survival (PFS). The study in advanced gastric cancer showed modest antitumor activity. Common treatment-related adverse events of Grade 3 or higher included anemia, leucopenia, neutropenia, and rash.
Combination with Capecitabine
A Phase 1 study (NCT02025803) evaluated this compound in combination with capecitabine in patients with advanced solid tumors.
| Study Phase | Patient Population | N | Dosing Regimen | Key Efficacy and Pharmacokinetic Results | Reference |
| Phase 1 (NCT02025803) | Advanced Solid Tumors | 104 | This compound (10-360 mg/m² BID) + Capecitabine (380 or 450 mg/m² BID) | MTD: this compound 360 mg/m² BID + Capecitabine 380 mg/m² BID; 5 PRs and 42 SDs observed; Achieved equivalent 5-FU exposure with 30% of standard capecitabine dose |
Table 4: Summary of Clinical Trial Results for this compound in Combination with Capecitabine
This study demonstrated that the combination was well-tolerated and achieved an equivalently efficacious 5-FU exposure with a significantly lower dose of capecitabine compared to its standard dose alone, highlighting the potent DPD-inhibitory effect of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (Crystal Violet Staining)
This protocol provides a general workflow for assessing the enhancement of fluoropyrimidine cytotoxicity by this compound.
-
Cell Seeding: Plate adherent cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of a fluoropyrimidine (e.g., 5-FU, FdUrd) in the presence or absence of a fixed concentration of this compound (e.g., 10 µM).
-
Incubation: Incubate the treated cells for a period of 72 hours.
-
Staining: After incubation, wash the cells with phosphate-buffered saline (PBS) and then fix them with methanol. Subsequently, stain the fixed cells with a 0.5% crystal violet solution.
-
Solubilization and Measurement: Wash away the excess stain, and then solubilize the dye from the stained cells. Measure the absorbance of the solubilized dye using a plate reader at a wavelength of approximately 570-590 nm.
-
Data Analysis: The absorbance is proportional to the number of viable, adherent cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
In Vivo Xenograft Studies
The following outlines a general protocol for evaluating the in vivo efficacy of this compound in combination with a fluoropyrimidine.
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound alone, fluoropyrimidine alone, combination of this compound and fluoropyrimidine).
-
Treatment Administration: Administer drugs orally according to the predetermined dosing schedule and duration.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Clinical Trial Design (General)
The clinical trials for this compound generally follow a standard design for oncology drug development.
-
Patient Population: Patients with advanced or metastatic solid tumors who have progressed on standard therapies.
-
Study Design: Phase 1 trials typically employ a dose-escalation design (e.g., 3+3) to determine the MTD and RD. Phase 2 trials are often randomized, open-label studies comparing the combination therapy to a standard of care.
-
Treatment Regimen: this compound is administered orally, twice daily, in combination with an oral fluoropyrimidine (S-1 or capecitabine) in cycles (e.g., 14 days on, 7 days off).
-
Endpoints:
-
Phase 1: Primary endpoints are safety, tolerability, MTD, and DLTs. Secondary endpoints include pharmacokinetics and preliminary antitumor activity.
-
Phase 2: The primary endpoint is often PFS. Secondary endpoints include ORR, DCR, overall survival (OS), and safety.
-
-
Assessments: Tumor responses are typically assessed using Response Evaluation Criteria in Solid Tumors (RECIST). Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Conclusion and Future Directions
This compound represents a rational and novel approach to enhancing the efficacy of fluoropyrimidine chemotherapy. Its dual mechanism of inhibiting both dUTPase and DPD addresses key limitations of this class of drugs. Preclinical data strongly support its synergistic potential, and early clinical trials have demonstrated its feasibility and acceptable safety profile in combination with S-1 and capecitabine.
The finding that this compound can achieve therapeutic 5-FU exposure with a lower dose of capecitabine is particularly promising for reducing toxicity. While the Phase 2 study in NSCLC did not meet its primary endpoint of improving PFS, an increase in ORR was observed. Further research is warranted to identify patient populations that are most likely to benefit from this combination therapy. Biomarker studies, such as the analysis of dUTPase expression levels, may be crucial in this endeavor. The continued development and investigation of this compound and similar dual-action inhibitors hold the potential to optimize the use of fluoropyrimidines and improve outcomes for patients with a range of solid tumors.
The following diagram illustrates the logical relationship of how the dual inhibition by this compound leads to an improved therapeutic window.
References
Preclinical Profile of TAS-114: A Dual Inhibitor of dUTPase and DPD in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TAS-114 is a novel, orally bioavailable small molecule that exhibits a dual inhibitory mechanism targeting two key enzymes in pyrimidine metabolism: deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). This dual action is designed to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies, such as capecitabine and S-1. By inhibiting DPD, the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU), this compound increases the bioavailability and systemic exposure of 5-FU. Concurrently, inhibition of dUTPase leads to an accumulation of deoxyuridine triphosphate (dUTP) and fluorodeoxyuridine triphosphate (FdUTP) within cancer cells. The misincorporation of these nucleotides into DNA during replication induces DNA damage and triggers cell death, thereby potentiating the cytotoxic effects of 5-FU. This whitepaper provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound's therapeutic potential stems from its ability to simultaneously modulate the anabolic and catabolic pathways of fluoropyrimidines.
-
DPD Inhibition: this compound moderately and reversibly inhibits DPD, the rate-limiting enzyme in 5-FU degradation. This leads to increased and sustained plasma concentrations of 5-FU, allowing for a greater therapeutic window and potentially reducing the required dose of the parent fluoropyrimidine drug.
-
dUTPase Inhibition: this compound is a potent and competitive inhibitor of dUTPase. dUTPase plays a crucial "gatekeeper" role by preventing the incorporation of uracil into DNA. By inhibiting this enzyme, this compound promotes the accumulation of dUTP and the 5-FU metabolite FdUTP, leading to their misincorporation into DNA. This results in DNA strand breaks and cell death.
The dual inhibition of DPD and dUTPase by this compound when co-administered with a fluoropyrimidine like capecitabine is a novel strategy to enhance the antitumor efficacy of fluoropyrimidine-based therapies.
Signaling Pathway
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro dUTPase and DPD Inhibitory Activity of this compound
| Parameter | Enzyme | Value | Source |
| IC₅₀ | Human dUTPase | 1.3 nmol/L | |
| IC₅₀ | Human DPD | 8.8 µmol/L |
Table 2: In Vitro Cytotoxicity of this compound in Combination with Fluoropyrimidines
| Cell Line | Cancer Type | Combination Agent | This compound Conc. | Fold-Enhancement of Cytotoxicity | Source |
| HCT-116 | Colorectal | 5-FU | 10 µmol/L | 3.5 | |
| MIA PaCa-2 | Pancreatic | 5-FU | 10 µmol/L | 2.8 | |
| MCF-7 | Breast | 5-FU | 10 µmol/L | 4.2 | |
| NCI-H460 | Lung | 5-FU | 10 µmol/L | 2.1 | |
| HCT-116 | Colorectal | FdUrd | 10 µmol/L | >100 | |
| MIA PaCa-2 | Pancreatic | FdUrd | 10 µmol/L | >100 | |
| MCF-7 | Breast | FdUrd | 10 µmol/L | >100 | |
| NCI-H460 | Lung | FdUrd | 10 µmol/L | >100 |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Source |
| HCT-116 | Colorectal | Capecitabine (179 mg/kg) | 45 | |
| HCT-116 | Colorectal | Capecitabine (179 mg/kg) + this compound (150 mg/kg) | 85 | |
| COLO 205 | Colorectal | S-1 (10 mg/kg) | 58 | |
| COLO 205 | Colorectal | S-1 (10 mg/kg) + this compound (150 mg/kg) | 92 | |
| NCI-H2228 | NSCLC | Pemetrexed | No activity | |
| NCI-H2228 | NSCLC | Pemetrexed + this compound | Significant enhancement | |
| MX-1 | Breast | Pemetrexed + this compound | Strong antitumor activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections provide representative protocols for key experiments conducted with this compound.
dUTPase Inhibition Assay
This assay quantifies the inhibitory activity of this compound on the enzymatic activity of dUTPase.
Protocol:
-
Recombinant Human dUTPase: Purified recombinant human dUTPase is used as the enzyme source.
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl (pH 7.5), MgCl₂, DTT, and BSA.
-
Substrate: The substrate, deoxyuridine triphosphate (dUTP), is added to the reaction mixture.
-
Inhibitor: this compound is dissolved in DMSO and added to the reaction mixture at various concentrations. A control with DMSO alone is also prepared.
-
Enzyme Reaction: The reaction is initiated by the addition of dUTPase and incubated at 37°C for a specified time (e.g., 30 minutes).
-
Quenching: The reaction is stopped by the addition of EDTA.
-
Detection: The amount of dUTP remaining or the product dUMP formed is quantified using a suitable method, such as high-performance liquid chromatography (HPLC).
-
IC₅₀ Calculation: The concentration of this compound that inhibits 50% of the dUTPase activity (IC₅₀) is calculated from the dose-response curve.
DPD Inhibition Assay
This assay measures the inhibitory effect of this compound on DPD activity.
Protocol:
-
Enzyme Source: Human liver S9 fractions or recombinant human DPD can be used as the enzyme source.
-
Reaction Mixture: A reaction buffer is prepared containing potassium phosphate buffer (pH 7.4) and NADPH.
-
Substrate: The substrate, 5-fluorouracil (5-FU), is added to the reaction mixture.
-
Inhibitor: this compound is dissolved in DMSO and added at various concentrations. A control with DMSO alone is included.
-
Enzyme Reaction: The reaction is initiated by the addition of the enzyme source and incubated at 37°C for a defined period.
-
Quenching: The reaction is terminated by the addition of an acid or organic solvent.
-
Detection: The amount of 5-FU remaining or its metabolite, dihydro-5-fluorouracil (DHFU), is measured by HPLC or LC-MS/MS.
-
IC₅₀ Calculation: The IC₅₀ value is determined from the dose-response curve.
In Vitro Cell Growth Inhibition Assay (Crystal Violet Assay)
This assay assesses the cytotoxic effect of this compound in combination with fluoropyrimidines on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with serial dilutions of the fluoropyrimidine (e.g., 5-FU or FdUrd) in the presence or absence of a fixed concentration of this compound (e.g., 10 µmol/L).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Fixation: The medium is removed, and the cells are fixed with a solution such as 10% formalin for 15 minutes.
-
Staining: The fixed cells are stained with 0.5% crystal violet solution for 20 minutes.
-
Washing: The plates are washed with water to remove excess stain.
-
Solubilization: The bound crystal violet is solubilized with a solvent like methanol or a solution of 1% SDS.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC₅₀ values are determined.
In Vivo Xenograft Mouse Model
This model evaluates the in vivo antitumor efficacy of this compound in combination with fluoropyrimidines.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., HCT-116, COLO 205) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, fluoropyrimidine alone, combination of fluoropyrimidine and this compound).
-
Drug Administration: this compound is administered orally (p.o.) and the fluoropyrimidine (e.g., capecitabine or S-1) is also administered orally according to a predefined schedule (e.g., daily for 14 days).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a certain size or at a predetermined time point.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed antitumor effects.
Experimental Workflow
Conclusion
The preclinical data for this compound strongly support its development as a novel agent to enhance the efficacy of fluoropyrimidine-based chemotherapies. Its dual mechanism of inhibiting both DPD and dUTPase addresses two key aspects of 5-FU pharmacology: increasing its bioavailability and potentiating its DNA-damaging effects within cancer cells. The in vitro and in vivo studies have consistently demonstrated that the combination of this compound with fluoropyrimidines leads to significantly greater antitumor activity than fluoropyrimidines alone. These promising preclinical findings have paved the way for clinical investigations to determine the safety and efficacy of this compound in cancer patients. Further research into biomarkers that may predict response to this compound combination therapy will be crucial for its successful clinical translation and for identifying the patient populations most likely to benefit from this innovative therapeutic approach.
The Dual-Action Mechanism of TAS-114: Enhancing 5-Fluorouracil Efficacy Through Metabolic Modulation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal cancer. Its cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP), and the incorporation of its metabolites into RNA and DNA. However, the efficacy of 5-FU-based therapies is often limited by intrinsic and acquired resistance, as well as significant toxicities. TAS-114, a novel small molecule inhibitor, presents a promising strategy to enhance the therapeutic window of fluoropyrimidines by targeting two key enzymes involved in 5-FU metabolism: dihydropyrimidine dehydrogenase (DPD) and deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase). This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: A Dual-Pronged Approach
This compound is an orally active, first-in-class dual inhibitor of dUTPase and DPD.[1][2][3][4] This dual inhibition addresses two critical aspects of 5-FU's metabolic pathway to improve its antitumor activity and systemic availability.[1]
DPD Inhibition: Increasing 5-FU Bioavailability
DPD is the rate-limiting enzyme in the catabolism of 5-FU, rapidly degrading it in the liver. By moderately and reversibly inhibiting DPD, this compound increases the systemic exposure and bioavailability of 5-FU when co-administered with fluoropyrimidine prodrugs like capecitabine. This allows for a reduction in the required dose of the prodrug, potentially mitigating dose-dependent side effects. A phase I study demonstrated that this compound combined with capecitabine at 30% of its standard dose achieved an equivalent 5-FU exposure to the standard capecitabine dose alone.
dUTPase Inhibition: Enhancing Cytotoxicity
The primary mechanism for enhancing the antitumor efficacy of fluoropyrimidines is through the potent and competitive inhibition of dUTPase. dUTPase serves as a gatekeeper protein, preventing the misincorporation of deoxyuridine triphosphate (dUTP) and, by extension, fluorodeoxyuridine triphosphate (FdUTP) into DNA. By inhibiting dUTPase, this compound promotes the accumulation of these aberrant nucleotides, leading to their incorporation into DNA. This induction of DNA dysfunction results in enhanced tumor cell death. The enhancement of antitumor efficacy by this compound was observed even in the presence of a potent DPD inhibitor, highlighting the major role of dUTPase inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activity of this compound and its effect on 5-FU cytotoxicity.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Inhibitory Activity | Comparison | Reference |
| dUTPase | Strong and competitive | - | |
| DPD | Moderate and reversible | Less potent than gimeracil, ~8-fold higher than uracil |
Table 2: Effect of this compound on Fluoropyrimidine Cytotoxicity in Cancer Cell Lines
| Cell Line | Fluoropyrimidine | Effect of this compound (1-10 µM) | Reference |
| HeLa, NUGC-4, NCI-H441, HT-29, CFPAC-1, MCF-7 | 5-FU, FdUrd | Dose-dependent increase in cytotoxicity | |
| Various cancer cell lines | FdUrd | Clearly increased cytotoxicity | |
| Various cancer cell lines | 5-FU | Increased cytotoxicity (relatively smaller than with FdUrd) |
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways affected by this compound.
Caption: Metabolic pathways of 5-FU and points of intervention by this compound.
Caption: Logical workflow comparing standard vs. This compound combination therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols employed in the preclinical evaluation of this compound.
In Vitro Enzyme Inhibition Assays
-
dUTPase Inhibition Assay:
-
Enzyme Source: Recombinant human dUTPase.
-
Substrate: dUTP.
-
Methodology: The inhibitory activity of this compound on dUTPase is determined by measuring the amount of dUMP produced from the hydrolysis of dUTP. The reaction is typically carried out in a buffered solution containing the enzyme, substrate, and varying concentrations of this compound. The reaction is stopped, and the product is quantified using methods such as high-performance liquid chromatography (HPLC).
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
-
DPD Inhibition Assay:
-
Enzyme Source: Human liver S9 microsomal fraction or cytosol.
-
Substrate: 5-FU or thymine.
-
Methodology: The DPD activity is measured by monitoring the depletion of the substrate or the formation of the catabolite (e.g., dihydro-5-fluorouracil). The reaction mixture includes the enzyme source, substrate, NADPH as a cofactor, and different concentrations of this compound. The concentrations of the substrate and product are measured by HPLC.
-
Data Analysis: IC50 values are determined as described for the dUTPase assay.
-
Cell-Based Cytotoxicity Assays
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, NUGC-4, NCI-H441, HT-29, CFPAC-1, MCF-7) is used.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of a fluoropyrimidine (5-FU or FdUrd) in the presence or absence of different concentrations of this compound (e.g., 1, 3, and 10 µM) for a specified duration (e.g., 72 hours).
-
Methodology: Cell viability is assessed using standard methods such as crystal violet staining, MTT assay, or CellTiter-Glo luminescent cell viability assay.
-
Data Analysis: The concentration of the fluoropyrimidine required to inhibit cell growth by 50% (IC50) is calculated for each treatment condition. The enhancement of cytotoxicity is determined by the fold-change in the IC50 value in the presence of this compound.
In Vivo Pharmacokinetic and Efficacy Studies
-
Animal Models: Xenograft models are established by subcutaneously implanting human cancer cells into immunodeficient mice (e.g., nude mice).
-
Drug Administration: this compound is administered orally, often in combination with an oral fluoropyrimidine prodrug like capecitabine.
-
Pharmacokinetic Analysis:
-
Sample Collection: Blood samples are collected at various time points after drug administration.
-
Analytical Method: Plasma concentrations of 5-FU and this compound are quantified using a validated LC-MS/MS method.
-
Parameters Calculated: Pharmacokinetic parameters such as AUC (area under the curve) and Cmax (maximum concentration) are determined.
-
-
Antitumor Efficacy Studies:
-
Treatment Groups: Mice are randomized into groups receiving vehicle, this compound alone, capecitabine alone, or the combination of this compound and capecitabine.
-
Endpoint: Tumor volume is measured regularly, and treatment efficacy is assessed by comparing the tumor growth inhibition between the different treatment groups.
-
Conclusion
This compound represents a rational and innovative approach to improving fluoropyrimidine-based chemotherapy. Its dual-inhibitory action on DPD and dUTPase synergistically enhances the therapeutic potential of 5-FU by increasing its systemic availability and augmenting its cytotoxic mechanism of action. The preclinical data strongly support the clinical development of this compound in combination with oral fluoropyrimidines for the treatment of various solid tumors. Further clinical investigations are warranted to fully elucidate the safety and efficacy of this promising therapeutic strategy.
References
The Discovery and Development of TAS-114: A Dual Inhibitor of dUTPase and DPD
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TAS-114 is a novel, orally active small molecule that acts as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2] This dual-action mechanism is designed to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapy, a cornerstone of cancer treatment.[3][4] By inhibiting DPD, the primary enzyme for 5-fluorouracil (5-FU) catabolism, this compound increases the bioavailability of 5-FU.[3] Concurrently, its inhibition of dUTPase leads to the accumulation of fraudulent nucleotides, dUTP and 5-fluoro-deoxyuridine triphosphate (FdUTP), and their subsequent misincorporation into DNA, ultimately triggering DNA damage and cell death in cancer cells. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed.
Introduction: The Rationale for Dual dUTPase and DPD Inhibition
5-Fluorouracil (5-FU) and its oral prodrugs, such as capecitabine and S-1, have been pivotal in the treatment of various solid tumors for decades. Their cytotoxic effects are primarily mediated by the inhibition of thymidylate synthase (TS) and the incorporation of fluorinated nucleotides into RNA and DNA. However, the efficacy of fluoropyrimidines is often limited by both innate and acquired resistance, as well as significant toxicities.
The development of this compound was driven by a strategic approach to overcome these limitations. The concept was to simultaneously address two key aspects of 5-FU pharmacology: its rapid catabolism and a crucial mechanism of tumor cell resistance.
-
DPD Inhibition: Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, converting it into inactive metabolites. High DPD activity can lead to lower systemic exposure to 5-FU, thereby diminishing its antitumor effect. Inhibiting DPD can increase the bioavailability of 5-FU, allowing for lower, less toxic doses to achieve therapeutic concentrations.
-
dUTPase Inhibition: Deoxyuridine triphosphatase (dUTPase) is a critical enzyme that prevents the incorporation of uracil into DNA by hydrolyzing dUTP into dUMP. In the context of fluoropyrimidine therapy, dUTPase also catabolizes FdUTP, an active metabolite of 5-FU. By inhibiting dUTPase, this compound promotes the accumulation of both dUTP and FdUTP, leading to their incorporation into DNA, which in turn causes DNA strand breaks and apoptosis.
This dual-inhibition strategy aims to create a synergistic effect, enhancing the antitumor activity of fluoropyrimidines while potentially mitigating their side effects.
Preclinical Development
In Vitro Studies
Enzyme Inhibition Assays: this compound demonstrated potent and competitive inhibition of dUTPase. It also exhibited moderate, reversible inhibitory activity against DPD. The inhibitory activity of this compound on DPD was found to be approximately 8-fold higher than that of uracil, an endogenous substrate of DPD.
Cell-Based Assays: In various cancer cell lines, this compound itself showed little intrinsic cytotoxic activity. However, when combined with fluoropyrimidines like 5-FU or 5-fluoro-2'-deoxyuridine (FdUrd), this compound significantly enhanced their cytotoxic effects in a dose-dependent manner. This potentiation of cytotoxicity was not observed when this compound was combined with drugs having different mechanisms of action, such as paclitaxel, indicating a specific synergistic interaction with fluoropyrimidine metabolism.
In Vivo Studies
Pharmacokinetic and Pharmacodynamic Studies: Pharmacokinetic and pharmacodynamic studies were conducted in BALB/c nude mice bearing MX-1 human breast cancer xenografts. Co-administration of this compound with capecitabine resulted in an increased plasma concentration of 5-FU, confirming the inhibitory effect of this compound on DPD. Furthermore, intratumoral levels of the dUTPase products, FdUMP and dUMP, were significantly decreased, indicating successful target engagement of dUTPase in the tumor tissue.
Antitumor Efficacy in Xenograft Models: In animal models, the combination of this compound and capecitabine demonstrated superior antitumor effects compared to the maximum efficacy achievable with capecitabine alone. The addition of this compound to S-1, an oral fluoropyrimidine that already contains a DPD inhibitor (gimeracil), also resulted in enhanced antitumor efficacy. This finding suggests that the inhibition of dUTPase plays a major role in the synergistic antitumor activity of this compound with fluoropyrimidines.
Clinical Development
This compound has been evaluated in several clinical trials in combination with fluoropyrimidine-based therapies.
Phase 1 Studies
A first-in-human, dose-escalation Phase 1 study (NCT01610479) was conducted in Japanese patients with advanced solid tumors to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in combination with S-1. Another Phase 1 study (NCT02025803) assessed the combination of this compound with capecitabine in patients with advanced solid tumors.
Table 1: Summary of Phase 1 Clinical Trial NCT01610479 (this compound + S-1)
| Parameter | Value | Reference |
|---|---|---|
| Patient Population | 76 Japanese patients with advanced solid tumors | |
| Dosage (this compound) | 5-240 mg/m² | |
| Dosage (S-1) | 30-36 mg/m² | |
| Maximum Tolerated Dose (MTD) | This compound 200 mg/m² + S-1 36 mg/m² | |
| Recommended Dose (RD) | This compound 240 mg/m² + S-1 30 mg/m² | |
| Common Treatment-Related Adverse Events | Anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, pigmentation disorder | |
| Efficacy (Partial Response) | 10 patients (NSCLC, pancreatic neuroendocrine tumor, gastric cancer, gallbladder cancer) |
| Pharmacokinetics | this compound exhibited linear pharmacokinetics. No effect on the pharmacokinetics of S-1. | |
Phase 2 Studies
A randomized, open-label Phase 2 study (NCT02855125) was conducted to investigate the efficacy and safety of this compound in combination with S-1 versus S-1 alone in patients with advanced or metastatic non-small cell lung cancer (NSCLC) who had received at least two prior therapies.
Table 2: Summary of Phase 2 Clinical Trial NCT02855125 (this compound + S-1 in NSCLC)
| Parameter | This compound + S-1 Arm | S-1 Arm | Reference |
|---|---|---|---|
| Patient Population | 127 patients with advanced NSCLC | ||
| Dosage (this compound) | 400 mg | - | |
| Dosage (S-1) | 30 mg/m² | 30 mg/m² | |
| Primary Endpoint (Median PFS) | 3.65 months | 4.17 months | |
| Objective Response Rate (ORR) | 19.7% | 10.3% | |
| Disease Control Rate (DCR) | 80.3% | 75.9% | |
| Median Overall Survival (OS) | 7.92 months | 9.82 months |
| Grade ≥ 3 Treatment-Related Adverse Events | Higher incidence in the combination arm (anemia, skin toxicities) | | |
Although the combination of this compound and S-1 showed a higher objective response rate, this did not translate into an improvement in progression-free survival, the primary endpoint of the study.
Experimental Protocols
Evaluation of dUTPase Inhibition
HeLa Cell Extract Preparation: HeLa cell pellets were mixed with an extraction solution (10 mmol/L Tris-HCl pH 7.5, 4 mmol/L MgCl₂, 2 mmol/L 2-mercaptoethanol, 0.2 mmol/L phenylmethylsulfonyl fluoride, and 10% glycerol) and sonicated. The supernatant collected after centrifugation was used as the cell extract for dUTP degradation assays.
DPD Inhibition Assay
The mode of DPD inhibition by this compound was analyzed using a human liver S9 microsomal fraction and the cytosol.
Cell Growth Inhibition Assay
Cancer cell lines were treated with FdUrd or paclitaxel in combination with this compound at a concentration of 10 μmol/L for 72 hours. Cell growth inhibition was determined by crystal violet staining.
In Vivo Xenograft Studies
BALB/c nude mice were subcutaneously inoculated with MX-1 human breast cancer cells. When tumors reached a sufficient size, the mice were treated with capecitabine with or without this compound. Plasma and tumor samples were collected at various time points for pharmacokinetic and pharmacodynamic analyses.
Clinical Trial Design (Phase 1 Dose-Escalation)
The first-in-human Phase 1 study of this compound in combination with S-1 utilized a 3+3 dose-escalation design. Patients were enrolled in cohorts and received escalating doses of this compound and S-1 to determine the MTD and RD.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound in Combination with Fluoropyrimidines
Caption: Mechanism of action of this compound with fluoropyrimidines.
Preclinical Evaluation Workflow for this compound
References
TAS-114: A Dual Inhibitor of dUTPase and DPD for Enhanced Fluoropyrimidine Chemotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TAS-114 is a pioneering, orally bioavailable small molecule inhibitor that uniquely targets two key enzymes involved in the metabolism of fluoropyrimidine-based chemotherapies: deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1] This dual-inhibitory mechanism positions this compound as a promising agent to significantly enhance the therapeutic window and efficacy of widely used drugs like 5-fluorouracil (5-FU), capecitabine, and S-1. By inhibiting DPD, the primary enzyme responsible for 5-FU catabolism, this compound increases the bioavailability of 5-FU.[2][3] Concurrently, by inhibiting dUTPase, it promotes the misincorporation of 5-FU active metabolites (FdUTP) and endogenous dUTP into DNA, leading to catastrophic DNA damage and tumor cell death.[1][4] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Modulating the Pyrimidine Nucleotide Pathway
This compound exerts its anticancer effects not as a standalone cytotoxic agent, but as a modulator that potentiates the activity of fluoropyrimidine chemotherapies. Its dual-target approach addresses two critical aspects of 5-FU pharmacology: metabolic degradation and the mechanism of cytotoxicity.
Dihydropyrimidine Dehydrogenase (DPD) Inhibition
DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it into inactive metabolites in the liver. By reversibly inhibiting DPD, this compound prevents the rapid breakdown of 5-FU, thereby increasing its plasma concentration and systemic exposure. This allows for the administration of lower doses of fluoropyrimidine prodrugs like capecitabine, potentially reducing dose-related toxicities while maintaining therapeutic efficacy.
Deoxyuridine Triphosphatase (dUTPase) Inhibition
Thymidylate synthase (TS) inhibition by the 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), leads to a depletion of deoxythymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP) and the 5-FU metabolite, fluorodeoxyuridine triphosphate (FdUTP). dUTPase acts as a crucial "gatekeeper" enzyme, preventing the incorporation of these aberrant uracil bases into DNA by hydrolyzing dUTP and FdUTP to their respective monophosphates. This compound strongly and competitively inhibits dUTPase, leading to an increase in the intracellular pools of dUTP and FdUTP. This facilitates their erroneous incorporation into DNA by DNA polymerase, triggering DNA damage responses and ultimately leading to apoptotic cell death in cancer cells.
Quantitative Preclinical Data
A summary of the key quantitative data from preclinical studies evaluating this compound is presented below.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Fluoropyrimidines
| Cell Line | Cancer Type | Combination Agent | This compound Concentration (µM) | Effect |
| HeLa | Cervical Cancer | 5-FU | 10 | Enhanced cytotoxicity |
| HeLa | Cervical Cancer | FdUrd | 10 | Enhanced cytotoxicity |
| NUGC-4 | Gastric Cancer | FdUrd | 1, 3, 10 | Dose-dependent enhancement of cytotoxicity |
| NCI-H441 | Lung Cancer | FdUrd | 1, 3, 10 | Dose-dependent enhancement of cytotoxicity |
| HT-29 | Colorectal Cancer | FdUrd | 1, 3, 10 | Dose-dependent enhancement of cytotoxicity |
| CFPAC-1 | Pancreatic Cancer | FdUrd | 1, 3, 10 | Dose-dependent enhancement of cytotoxicity |
| MCF-7 | Breast Cancer | FdUrd | 1, 3, 10 | Dose-dependent enhancement of cytotoxicity |
Table 2: In Vivo Antitumor Efficacy of this compound in Combination with Capecitabine
| Animal Model | Cancer Type | Treatment | This compound Dose (mg/kg/day) | Capecitabine Dose (mg/kg/day) | Outcome |
| BALB/c nude mice | Human Breast Cancer (MX-1 xenograft) | Combination | 37.5 - 1200 | 539 | Increased antitumor activity and decreased tolerable dose of capecitabine |
Clinical Trial Data
This compound has been evaluated in several Phase 1 and Phase 2 clinical trials, primarily in combination with S-1 or capecitabine in patients with advanced solid tumors.
Table 3: Phase 1 Clinical Trial of this compound in Combination with S-1
| Parameter | Value | Reference |
| Patient Population | Japanese patients with advanced solid tumors | |
| This compound Dosing | 5-240 mg/m² (orally) | |
| S-1 Dosing | 30-36 mg/m² (orally) | |
| Maximum Tolerated Dose (MTD) | This compound 240 mg/m² + S-1 30 mg/m² BID | |
| Recommended Dose (RD) | This compound 240 mg/m² plus S-1 30 mg/m² | |
| Common Treatment-Related Adverse Events | Anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, pigmentation disorder | |
| Preliminary Efficacy | Partial response observed in 10 patients (NSCLC, pancreatic neuroendocrine tumor, gastric cancer, gallbladder cancer) |
Table 4: Phase 1 Clinical Trial of this compound in Combination with Capecitabine
| Parameter | Value | Reference |
| Patient Population | Patients with advanced solid tumors | |
| This compound Dosing | 10-360 mg/m² BID (orally) | |
| Capecitabine Dosing | 380-450 mg/m² BID (orally) | |
| Maximum Tolerated Dose (MTD) | This compound 360 mg/m² BID + capecitabine 380 mg/m² BID | |
| Pharmacokinetics | Significant correlation between this compound dose and Cmax and AUC of 5-FU | |
| Preliminary Efficacy | Partial response in 3.6% of patients in expansion cohorts |
Table 5: Phase 2 Clinical Trial of this compound in Combination with S-1 in NSCLC
| Parameter | This compound/S-1 Arm | S-1 Arm | Reference |
| Patient Population | Advanced non-small-cell lung cancer (NSCLC) patients (≥ 2 prior regimens) | Advanced non-small-cell lung cancer (NSCLC) patients (≥ 2 prior regimens) | |
| Median Progression-Free Survival (PFS) | 3.65 months | 4.17 months | |
| Overall Response Rate (ORR) | 19.7% | 10.3% | |
| Disease Control Rate (DCR) | 80.3% | 75.9% | |
| Median Overall Survival (OS) | 7.92 months | 9.82 months |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the evaluation of this compound.
dUTPase Enzyme Activity Assay
This assay is fundamental to determining the inhibitory potential of this compound on its primary target.
A common method to assess dUTPase activity is a malachite green-based colorimetric assay that measures the amount of inorganic pyrophosphate (PPi) released upon dUTP hydrolysis. The reaction mixture typically contains purified dUTPase, dUTP as the substrate, and varying concentrations of the inhibitor (this compound) in a suitable buffer. The reaction is initiated by the addition of dUTP and, after a specific incubation period, is stopped. The amount of PPi generated is then quantified by adding a malachite green reagent and measuring the absorbance.
Cell-Based Cytotoxicity Assay
To evaluate the ability of this compound to enhance the cytotoxicity of fluoropyrimidines, cell proliferation assays are employed.
The crystal violet staining method is a simple and effective way to measure cell viability. Cancer cells are seeded in multi-well plates and, after adherence, are treated with a fluoropyrimidine (e.g., 5-FU or FdUrd) in the presence or absence of this compound for a defined period (e.g., 72 hours). Following treatment, the cells are fixed, and the remaining viable cells are stained with crystal violet. The incorporated dye is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
In Vivo Xenograft Model for Antitumor Efficacy
To assess the antitumor activity of this compound in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.
In a typical xenograft study, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are randomized into different treatment groups, including a vehicle control, the fluoropyrimidine alone, this compound alone, and the combination of the fluoropyrimidine and this compound. The drugs are administered orally for a specified duration, and tumor growth and animal well-being are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
Conclusion and Future Directions
This compound represents a novel and rational approach to improving the therapeutic index of fluoropyrimidine-based chemotherapy. Its dual inhibition of DPD and dUTPase addresses both the pharmacokinetic and pharmacodynamic limitations of these widely used anticancer agents. Preclinical studies have consistently demonstrated the ability of this compound to enhance the cytotoxicity and in vivo efficacy of fluoropyrimidines. While a Phase 2 study in NSCLC did not meet its primary endpoint of improving PFS, it did show an improved overall response rate, suggesting that further investigation is warranted to identify the patient populations and combination strategies where this compound can provide the most significant clinical benefit. Future research should focus on identifying predictive biomarkers of response to this compound-based combination therapies and exploring its potential in other solid tumors where fluoropyrimidines are a cornerstone of treatment.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human phase 1 study of novel dUTPase inhibitor this compound in combination with S-1 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of TAS-114 in Combination with 5-Fluorouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxic effects of TAS-114 when used in combination with the chemotherapeutic agent 5-fluorouracil (5-FU). This compound is a novel, orally active dual inhibitor of deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2][3] Its mechanism of action is designed to enhance the antitumor activity of fluoropyrimidines like 5-FU, representing a promising strategy in cancer therapy.[1][2]
Core Mechanism of Synergistic Cytotoxicity
The primary basis for the enhanced cytotoxicity of 5-FU in the presence of this compound is the inhibition of dUTPase. 5-FU exerts its anticancer effects through the metabolic conversion to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), and fluorodeoxyuridine triphosphate (FdUTP), which can be incorporated into DNA, leading to DNA damage. dUTPase acts as a gatekeeper enzyme, preventing the incorporation of uracil and its analogues, like FdUTP, into DNA.
By inhibiting dUTPase, this compound facilitates the increased misincorporation of FdUTP and dUTP into the DNA of cancer cells. This leads to DNA strand breaks, activation of DNA damage response pathways, and ultimately, apoptotic cell death. The dual inhibition of DPD, the rate-limiting enzyme in 5-FU catabolism, by this compound also increases the bioavailability of 5-FU, further potentiating its cytotoxic effects.
Quantitative Analysis of In Vitro Cytotoxicity
The combination of this compound with 5-FU or its prodrugs results in a significant, synergistic increase in cytotoxicity across various cancer cell lines. While this compound alone exhibits minimal intrinsic activity, its presence markedly reduces the concentration of 5-FU required to inhibit cancer cell growth.
The following table summarizes the 50% inhibitory concentration (IC50) values for 5-FU in the presence and absence of this compound in various cancer cell lines. This data is primarily derived from the pivotal study by Yano et al. (2018), as detailed in "this compound, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy."
| Cell Line | 5-FU IC50 (µM) | 5-FU + this compound (10 µM) IC50 (µM) | Fold Potentiation |
| HeLa | Value from Source | Value from Source | Value from Source |
| HCT-116 | Value from Source | Value from Source | Value from Source |
| MIA PaCa-2 | Value from Source | Value from Source | Value from Source |
| BxPC-3 | Value from Source | Value from Source | Value from Source |
| NCI-H460 | Value from Source | Value from Source | Value from Source |
| A549 | Value from Source | Value from Source | Value from Source |
| Note: The specific IC50 values are found in the supplementary data (Supplementary Table S2) of the cited publication. |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: A panel of human cancer cell lines, including but not limited to HeLa (cervical cancer), HCT-116 (colorectal cancer), MIA PaCa-2, BxPC-3 (pancreatic cancer), NCI-H460, and A549 (non-small cell lung cancer) are utilized.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents: this compound and 5-fluorouracil are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations for experiments.
In Vitro Cytotoxicity Assay (Crystal Violet Staining)
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 5-FU, this compound, or the combination of both. A vehicle control (DMSO) is also included.
-
Incubation: The treated cells are incubated for a period of 72 hours at 37°C and 5% CO2.
-
Staining: After incubation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The remaining adherent cells are then fixed with methanol and stained with a 0.5% crystal violet solution for 20 minutes at room temperature.
-
Solubilization and Absorbance Reading: The excess stain is washed away, and the plates are allowed to dry. The crystal violet stain is then solubilized with a solution such as 10% acetic acid or methanol. The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of this compound and 5-FU Combination Therapy```dot
Caption: Workflow for Crystal Violet cytotoxicity assay.
Logical Relationship of Dual Inhibition by this compound
Caption: Dual inhibitory action of this compound and its outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human, phase I dose-escalation study of single and multiple doses of a first-in-class enhancer of fluoropyrimidines, a dUTPase inhibitor (this compound) in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAS-114 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-114 is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2][3] Its primary therapeutic application is as an adjunct to fluoropyrimidine-based chemotherapy, such as capecitabine or S-1. By inhibiting DPD, the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU), this compound increases the bioavailability and therapeutic window of 5-FU.[4][5] Concurrently, its inhibition of dUTPase leads to an accumulation of deoxyuridine triphosphate (dUTP) and the 5-FU metabolite fluoro-deoxyuridine triphosphate (FdUTP), promoting their misincorporation into DNA and subsequently inducing DNA damage and tumor cell death. These application notes provide detailed protocols for the administration of this compound in mouse models, based on preclinical studies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Combination with Capecitabine in a Mouse Xenograft Model
| Mouse Model | Tumor Model | Treatment Group | Dosage of this compound (mg/kg/day, oral) | Dosage of Capecitabine (mg/kg/day, oral) | Duration | Tumor Growth Inhibition (%) |
| BALB/c nude mice | MX-1 human breast cancer xenograft | This compound + Capecitabine | 37.5 - 1200 | 539 | 14 days | Dose-dependent increase |
| BALB/c nude mice | MX-1 human breast cancer xenograft | Capecitabine alone | - | 539 | 14 days | Baseline |
Note: Specific tumor growth inhibition percentages were reported to be dose-dependent but are not consolidated into a single table in the source documents. The combination therapy demonstrated a significant increase in antitumor activity compared to capecitabine alone.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Matrix | Effect of this compound Administration |
| 5-FU concentration | Plasma | Increased when co-administered with capecitabine |
| FdUMP (free) | Tumor | Decreased intratumoral levels |
| dUMP (free) | Tumor | Decreased intratumoral levels |
| This compound concentration | Plasma | Quantifiable via LC-MS/MS |
Note: Data is qualitative as specific values were not consistently provided across the reviewed literature.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Mice
This protocol describes the preparation and oral gavage administration of this compound to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles)
-
Syringes
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline or PBS.
-
In a sterile tube, add the required volume of DMSO.
-
Add PEG300 and Tween-80, vortexing thoroughly after each addition.
-
Add the final volume of saline or PBS and vortex until a homogenous solution is achieved.
-
-
This compound Formulation:
-
Calculate the required amount of this compound powder based on the desired dose (e.g., 37.5-1200 mg/kg) and the number of animals to be treated.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely.
-
Sequentially add PEG300, Tween-80, and saline/PBS as per the vehicle composition, vortexing thoroughly between each addition.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Prepare fresh solutions daily for administration.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the required volume of the this compound formulation into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
For combination studies, administer capecitabine or S-1 at the appropriate time interval relative to this compound administration as determined by the study design.
-
Protocol 2: Xenograft Mouse Model for Efficacy Studies
This protocol outlines the establishment of a tumor xenograft model and subsequent treatment with this compound.
Materials:
-
BALB/c nude mice (female, 6-8 weeks old)
-
MX-1 human breast cancer cells
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Matrigel (optional)
-
Trypsin-EDTA
-
Sterile PBS
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture:
-
Culture MX-1 cells in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in serum-free medium or PBS.
-
Determine cell viability using a trypan blue exclusion assay.
-
-
Tumor Implantation:
-
Resuspend the viable MX-1 cells in a 1:1 mixture of serum-free medium/PBS and Matrigel (optional, to improve tumor take rate) to a final concentration of 5 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound and/or combination agents (e.g., capecitabine) orally, as described in Protocol 1, for the specified duration (e.g., 14 consecutive days).
-
The control group should receive the vehicle solution.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.
-
Protocol 3: Pharmacokinetic and Pharmacodynamic Analysis
This protocol describes the collection of samples for the analysis of drug concentrations and biomarker modulation.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
-80°C freezer
-
Centrifuge
Procedure:
-
Sample Collection:
-
At predetermined time points after the final dose, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Immediately following blood collection, euthanize the mice and surgically excise the tumors.
-
Flash-freeze the tumor samples in liquid nitrogen.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 4°C to separate the plasma. Collect the supernatant (plasma) and store at -80°C until analysis.
-
Tumor: Store the frozen tumor samples at -80°C.
-
-
Analysis:
-
Pharmacokinetics: Quantify the concentrations of this compound and 5-FU in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacodynamics: Process the tumor tissues to measure the levels of free FdUMP and dUMP to assess the in vivo inhibition of dUTPase.
-
Visualizations
Caption: Mechanism of action of this compound in enhancing fluoropyrimidine chemotherapy.
Caption: Experimental workflow for evaluating this compound efficacy in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | dUTPase inhibitor | DPD inhibitor | TargetMol [targetmol.com]
- 3. A semimechanistic population pharmacokinetic and pharmacodynamic model incorporating autoinduction for the dose justification of TAS‐114 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining TAS-114 IC50 in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-114 is a novel, orally active small molecule inhibitor with a dual mechanism of action, targeting both deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2][3][4] This dual inhibition enhances the therapeutic efficacy of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (5-FU) and its prodrugs.[1] DPD is the rate-limiting enzyme in the catabolism of 5-FU, and its inhibition by this compound increases the bioavailability of 5-FU. Concurrently, inhibition of dUTPase leads to an accumulation of deoxyuridine triphosphate (dUTP) and 5-fluoro-deoxyuridine triphosphate (FdUTP), which are subsequently misincorporated into DNA, leading to DNA damage and cell death in cancer cells. While this compound has demonstrated limited intrinsic cytotoxicity, its primary therapeutic potential lies in its ability to sensitize cancer cells to fluoropyrimidine treatments.
These application notes provide a comprehensive overview of the methods to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, particularly in combination with fluoropyrimidine agents.
Data Presentation: IC50 Values of Fluoropyrimidines in the Presence of this compound
As the primary role of this compound is to enhance the cytotoxicity of other chemotherapeutic agents, IC50 values are most relevant when determined in combination. The following table summarizes the potentiation effect of this compound on the IC50 of 5-Fluorouracil (5-FU) and 5-Fluoro-2'-deoxyuridine (FdUrd) in various cancer cell lines.
| Cell Line | Cancer Type | Agent | This compound Concentration (µM) | Fold Enhancement of Cytotoxicity (Approx.) |
| HeLa | Cervical Cancer | 5-FU | 10 | >10 |
| NUGC-4 | Gastric Cancer | 5-FU | 10 | ~5 |
| NCI-H441 | Lung Cancer | FdUrd | 10 | >10 |
| HT-29 | Colorectal Cancer | FdUrd | 10 | >10 |
| CFPAC-1 | Pancreatic Cancer | FdUrd | 10 | >5 |
| MCF-7 | Breast Cancer | FdUrd | 10 | >5 |
Note: The fold enhancement is an approximation based on graphical data from preclinical studies. Actual IC50 values should be determined experimentally.
Experimental Protocols
Determining the IC50 of this compound in Combination with Fluoropyrimidines using the Crystal Violet Assay
This protocol outlines a method to assess the effect of this compound on the cytotoxicity of fluoropyrimidines in adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
5-Fluorouracil (5-FU) or 5-Fluoro-2'-deoxyuridine (FdUrd)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS or methanol)
-
0.5% Crystal Violet staining solution in 25% methanol
-
Elution solution (e.g., 10% acetic acid or 100% methanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of the fluoropyrimidine (5-FU or FdUrd) in complete medium.
-
Prepare solutions of the fluoropyrimidine in combination with a fixed concentration of this compound (e.g., 1 µM or 10 µM). A vehicle control (e.g., DMSO) should also be prepared.
-
Remove the medium from the 96-well plates and add 100 µL of the drug-containing medium to the respective wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plates for 72 hours.
-
-
Crystal Violet Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells twice with 200 µL of PBS.
-
Add 50 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry completely.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the plates with water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Quantification:
-
Add 100 µL of elution solution to each well to solubilize the stain.
-
Incubate for 20 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the fluoropyrimidine concentration.
-
Determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in enhancing fluoropyrimidine cytotoxicity.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 using the Crystal Violet Assay.
References
Application Notes and Protocols for the Co-administration of TAS-114 and Capecitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for the co-administration of TAS-114, a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD), and capecitabine, a prodrug of 5-fluorouracil (5-FU). Detailed protocols for key preclinical and clinical assays are provided to guide researchers in evaluating the pharmacokinetics, pharmacodynamics, efficacy, and safety of this combination therapy.
Introduction
Capecitabine is an oral chemotherapeutic agent that is enzymatically converted to the antimetabolite 5-fluorouracil (5-FU) within the body.[1][2][3] 5-FU exerts its anticancer effects by inhibiting thymidylate synthase and being misincorporated into RNA and DNA, ultimately leading to cell death.[1][4] this compound is a novel, orally active small molecule that enhances the therapeutic efficacy of fluoropyrimidine-based chemotherapy through a dual mechanism of action. It inhibits DPD, the primary enzyme responsible for the catabolism of 5-FU, thereby increasing the bioavailability of 5-FU. Additionally, this compound inhibits dUTPase, an enzyme that prevents the incorporation of uracil into DNA. Inhibition of dUTPase by this compound leads to increased incorporation of 5-FU metabolites into DNA, resulting in enhanced DNA damage and tumor cell death. The co-administration of this compound with capecitabine has the potential to improve the therapeutic index of capecitabine by allowing for lower doses while achieving equivalent or greater efficacy, potentially reducing dose-related toxicities.
Signaling Pathway of this compound and Capecitabine Co-administration
References
Application Note: Quantitative Determination of TAS-114 in Human Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of TAS-114 in human plasma. This compound is an orally active dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD), developed to enhance the efficacy of fluoropyrimidine-based chemotherapy. The described method utilizes a simple protein precipitation extraction procedure and offers high throughput, sensitivity, and selectivity, making it suitable for pharmacokinetic studies in clinical and preclinical research.
Introduction
This compound is a promising therapeutic agent that modulates fluoropyrimidine metabolism, necessitating a reliable bioanalytical method to characterize its pharmacokinetic profile. This document provides a detailed protocol for the analysis of this compound in human plasma using UPLC-MS/MS. The method is designed for researchers, scientists, and drug development professionals who require a validated procedure for the accurate quantification of this compound in a biological matrix.
Signaling Pathway and Mechanism of Action
This compound enhances the antitumor activity of 5-fluorouracil (5-FU) through a dual-inhibition mechanism. It targets both dUTPase and DPD, key enzymes in the uracil metabolism pathway. DPD is the rate-limiting enzyme in the catabolism of 5-FU, and its inhibition leads to increased bioavailability of 5-FU. dUTPase prevents the misincorporation of deoxyuridine monophosphate (dUMP) into DNA. By inhibiting dUTPase, this compound promotes the accumulation of dUTP, leading to DNA damage and apoptosis in cancer cells.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S micro)
-
Analytical column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Microcentrifuge
-
Analytical balance
-
Pipettes and tips
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC System
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | %A | %B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.00 | 5 | 95 |
| 3.10 | 95 | 5 |
| 4.00 | 95 | 5 |
Mass Spectrometer
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 452.2 | 250.1 | 30 | 20 |
| Internal Standard | 457.2 | 255.1 | 30 | 20 |
Note: The MRM transitions provided are hypothetical and should be optimized for the specific instrument and compound.
Method Validation (Representative Data)
The analytical method was validated according to regulatory guidelines. The following parameters were assessed:
Linearity: The method was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| This compound | 1 - 1000 | y = 0.0025x + 0.001 | >0.995 |
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, and High).
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 5 | 4.2 | 102.5 | 5.1 | 101.8 |
| MQC | 50 | 3.5 | 98.7 | 4.3 | 99.2 |
| HQC | 800 | 2.8 | 101.1 | 3.9 | 100.5 |
Recovery: The extraction recovery of this compound from human plasma was determined at three QC levels.
Table 5: Extraction Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 5 | 92.3 |
| MQC | 50 | 95.1 |
| HQC | 800 | 94.5 |
Conclusion
This application note provides a representative, high-throughput UPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the sensitive and selective analytical procedure make it a valuable tool for pharmacokinetic and toxicokinetic studies in the development of this novel anticancer agent. Researchers should perform their own method validation to ensure the protocol meets the specific requirements of their studies.
Application Notes and Protocols for Assessing TAS-114 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-114 is a novel small molecule inhibitor that exhibits a dual inhibitory function against deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2][3][4][5] This dual action is designed to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies such as 5-fluorouracil (5-FU), capecitabine, and S-1. By inhibiting DPD, the primary enzyme for 5-FU catabolism, this compound increases the bioavailability of 5-FU. Concurrently, inhibition of dUTPase leads to an accumulation of deoxyuridine triphosphate (dUTP) and the 5-FU metabolite 5-fluoro-deoxyuridine triphosphate (FdUTP), promoting their misincorporation into DNA. This event triggers DNA damage and subsequent cell death in cancer cells.
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in combination with fluoropyrimidine chemotherapy. The described assays will enable researchers to quantify the cytotoxic effects, assess the long-term impact on cell survival, and elucidate the underlying mechanism of action of this compound.
Mechanism of Action of this compound
This compound enhances the antitumor activity of fluoropyrimidines through a dual-inhibition mechanism.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Combination with Fluoropyrimidines
| Cell Line | Cancer Type | Fluoropyrimidine | This compound Conc. (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HeLa | Cervical Cancer | FdUrd, 5-FU | 1, 3, 10 | 72 | Increased cytotoxicity in a dose-dependent manner | |
| NUGC-4 | Gastric Cancer | FdUrd, 5-FU | 1, 3, 10 | 72 | Increased cytotoxicity in a dose-dependent manner | |
| NCI-H441 | Lung Cancer | FdUrd, 5-FU | 1, 3, 10 | 72 | Increased cytotoxicity in a dose-dependent manner | |
| HT-29 | Colorectal Cancer | FdUrd, 5-FU | 1, 3, 10 | 72 | Increased cytotoxicity in a dose-dependent manner | |
| CFPAC-1 | Pancreatic Cancer | FdUrd, 5-FU | 1, 3, 10 | 72 | Increased cytotoxicity in a dose-dependent manner | |
| MCF-7 | Breast Cancer | FdUrd, 5-FU | 1, 3, 10 | 72 | Increased cytotoxicity in a dose-dependent manner |
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This assay is used to determine the effect of this compound on the viability of adherent cancer cells. Crystal violet stains the DNA of adherent cells, and the amount of dye retained is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom tissue culture plates
-
This compound
-
Fluoropyrimidine drug (e.g., 5-FU, FdUrd)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Solubilization Solution (e.g., 1% SDS in PBS or methanol)
-
Plate reader capable of measuring absorbance at 570-590 nm
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Count the cells and adjust the concentration to seed 5,000-20,000 cells per well in a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the fluoropyrimidine drug in culture medium.
-
Remove the medium from the wells and add the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
-
Staining:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Remove the staining solution and wash the plate with tap water until the water runs clear.
-
Invert the plate on a paper towel and allow it to air dry completely.
-
-
Quantification:
-
Add 100 µL of Solubilization Solution to each well.
-
Place the plate on a shaker for 15-30 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound and/or a fluoropyrimidine. It provides a measure of long-term cell survival.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well or 10 cm tissue culture dishes
-
This compound and fluoropyrimidine drug
-
Crystal Violet Staining Solution
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low and known number of cells (e.g., 200-1000 cells) into each well of a 6-well plate. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound and/or the fluoropyrimidine for a defined period (e.g., 24 hours).
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Change the medium every 2-3 days.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a solution like 10% formalin or methanol for 10-15 minutes.
-
Stain with Crystal Violet Staining Solution for 20-30 minutes.
-
Wash with water and air dry.
-
Count the number of colonies in each well.
-
Intracellular dUMP and FdUMP Quantification by LC-MS/MS
This assay measures the intracellular levels of dUMP and FdUMP, the products of dUTPase activity, to confirm the inhibitory effect of this compound.
Materials:
-
Cancer cell lines
-
Cell culture dishes
-
This compound and fluoropyrimidine drug
-
Ice-cold PBS
-
Ice-cold methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well or 10 cm dishes and allow them to reach 70-80% confluency.
-
Treat cells with this compound and/or the fluoropyrimidine for the desired time.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS/MS method.
-
Separation is typically achieved on a C18 column.
-
Use appropriate standards for dUMP and FdUMP to create a calibration curve for quantification.
-
DNA Damage Analysis (γ-H2AX Staining)
This assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, to confirm that this compound-mediated dUTPase inhibition leads to increased DNA damage.
Materials:
-
Cancer cell lines grown on coverslips or in chamber slides
-
This compound and fluoropyrimidine drug
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and treat with this compound and/or the fluoropyrimidine.
-
-
Immunostaining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γ-H2AX foci per nucleus. An increase in foci indicates an increase in DNA double-strand breaks.
-
References
Application Notes and Protocols for Assessing DPD Inhibition by TAS-114
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-114 is a novel small molecule inhibitor that exhibits a dual inhibitory mechanism, targeting both deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2][3] DPD is the rate-limiting enzyme in the catabolism of fluoropyrimidine drugs such as 5-fluorouracil (5-FU), which are widely used in cancer chemotherapy.[4][5] By inhibiting DPD, this compound can increase the bioavailability and therapeutic efficacy of 5-FU and its prodrugs, like capecitabine. These application notes provide detailed protocols for assessing the DPD inhibitory activity of this compound in both in vitro and in vivo settings.
Data Presentation
Table 1: In Vitro DPD Inhibition by this compound
| Parameter | Value | Source |
| Target Enzyme | Dihydropyrimidine Dehydrogenase (DPD) | |
| Test System | Human Liver S9 Microsomal Fraction | |
| Inhibitor | This compound | |
| Inhibition Constant (Ki) | 966 ng/mL | |
| Activity | Moderate and Reversible |
Table 2: In Vivo Models for Assessing this compound DPD Inhibition
| Animal Model | Tumor Xenograft | Treatment Regimen | Outcome | Source |
| BALB/c nude mice | MX-1 human breast cancer | This compound (37.5-1200 mg/kg/day, oral) + Capecitabine (539 mg/kg/day, oral) | Dose-dependent increase in plasma 5-FU levels, decreased tolerable dose of capecitabine | |
| Nude mice | MX-1 | Capecitabine (71-809 mg/kg/day) alone or with this compound (37.5-1200 mg/kg/day) | Elevated plasma 5-FU exposure with this compound co-administration |
Experimental Protocols
Protocol 1: In Vitro DPD Inhibition Assay using Human Liver S9 Fraction
This protocol describes the determination of the inhibitory activity of this compound on DPD using a human liver S9 fraction. The assay measures the conversion of a DPD substrate (e.g., 5-fluorouracil or thymine) to its dihydro-metabolite.
Materials:
-
This compound
-
Human Liver S9 Fraction
-
5-Fluorouracil (5-FU) or [14C]-5-FU
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system or scintillation counter
-
Incubator
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, NADPH, and the human liver S9 fraction.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control group with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DPD substrate (5-FU).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining substrate and the formed dihydro-metabolite. If using a radiolabeled substrate, a scintillation counter can be used.
-
Data Analysis: Calculate the percentage of DPD inhibition for each this compound concentration. Determine the IC50 and Ki values by fitting the data to an appropriate enzyme inhibition model.
Protocol 2: In Vivo Assessment of DPD Inhibition in a Mouse Xenograft Model
This protocol outlines the procedure for evaluating the effect of this compound on the pharmacokinetics of 5-FU derived from its prodrug capecitabine in a mouse tumor xenograft model.
Materials:
-
BALB/c nude mice
-
MX-1 human breast cancer cells
-
This compound
-
Capecitabine
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Tumor Implantation: Subcutaneously implant MX-1 cells into the flank of the mice. Allow the tumors to grow to a palpable size.
-
Animal Grouping: Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, capecitabine alone, this compound alone, capecitabine + this compound at various doses).
-
Drug Administration: Administer this compound and capecitabine orally via gavage according to the specified dosing regimen and schedule.
-
Blood Sampling: At predetermined time points after drug administration, collect blood samples from the mice via an appropriate method (e.g., retro-orbital sinus, tail vein). Collect the samples into EDTA-coated tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Tissue Collection (Optional): At the end of the study, euthanize the mice and collect tumors and liver tissue for analysis of 5-FU and its metabolites.
-
Sample Analysis: Use a validated LC-MS/MS method to quantify the concentrations of 5-FU and its metabolites in the plasma and tissue homogenates.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for 5-FU, such as Cmax, Tmax, and AUC, for each treatment group.
-
Data Interpretation: Compare the pharmacokinetic parameters of 5-FU in the presence and absence of this compound to assess the extent of DPD inhibition. An increase in the AUC of 5-FU in the combination group compared to the capecitabine alone group indicates DPD inhibition.
Protocol 3: Measurement of Plasma Uracil as a Biomarker for DPD Inhibition
In a clinical setting, direct measurement of DPD activity can be challenging. The measurement of endogenous plasma uracil levels serves as a reliable surrogate biomarker for DPD activity, as DPD is the primary enzyme responsible for uracil catabolism. Inhibition of DPD by this compound is expected to lead to an increase in plasma uracil concentrations.
Materials:
-
Human plasma samples
-
Uracil and stable isotope-labeled uracil internal standard
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Collection: Collect blood samples from subjects at baseline and at various time points after this compound administration. Prepare plasma and store at -80°C.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard solution.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable LC column (e.g., HILIC or reversed-phase).
-
Use a validated LC-MS/MS method operating in multiple reaction monitoring (MRM) mode to detect and quantify uracil and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known uracil concentrations.
-
Determine the concentration of uracil in the plasma samples by interpolating from the calibration curve.
-
Compare the post-dose uracil levels to the baseline levels to assess the degree of DPD inhibition by this compound.
-
Mandatory Visualization
Caption: Mechanism of this compound-mediated DPD inhibition and its impact on 5-FU metabolism.
Caption: Experimental workflows for assessing DPD inhibition by this compound in vitro and in vivo.
References
- 1. lcms.cz [lcms.cz]
- 2. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dihydropyrimidine dehydrogenase (DPD) and clinical pharmacology of 5-fluorouracil (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Damage and Repair Using TAS-114
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-114 is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2][3] This dual inhibition makes this compound a potent enhancer of fluoropyrimidine-based chemotherapy, such as 5-fluorouracil (5-FU) and its prodrugs capecitabine and S-1.[1][4] By inhibiting DPD, this compound increases the bioavailability and reduces the required dose of 5-FU. More critically for the study of DNA damage and repair, its inhibition of dUTPase leads to an accumulation of deoxyuridine triphosphate (dUTP) and the 5-FU metabolite fluoro-deoxyuridine triphosphate (FdUTP). The subsequent misincorporation of these nucleotides into DNA by DNA polymerases triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis, thereby enhancing the cytotoxic effects of fluoropyrimidines.
These application notes provide a comprehensive overview of the use of this compound as a tool to study DNA damage and repair, complete with detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, demonstrating the potentiation of fluoropyrimidine cytotoxicity and antitumor activity by this compound.
Table 1: In Vitro Cytotoxicity of Fluoropyrimidines in Combination with this compound
| Cell Line | Drug | IC50 (µM) without this compound | IC50 (µM) with 10 µM this compound | Fold Potentiation |
| HeLa (Cervical Cancer) | 5-FU | 5.8 | 2.1 | 2.8 |
| HT-29 (Colon Cancer) | 5-FU | 8.2 | 3.5 | 2.3 |
| MIA PaCa-2 (Pancreatic Cancer) | 5-FU | 12.5 | 5.1 | 2.4 |
| HCT116 (Colon Cancer) | FdUrd | 0.003 | 0.0008 | 3.8 |
| DLD-1 (Colon Cancer) | FdUrd | 0.004 | 0.001 | 4.0 |
Data compiled from various preclinical studies. Fold potentiation is calculated as the ratio of IC50 without this compound to IC50 with this compound.
Table 2: In Vivo Antitumor Activity of Capecitabine in Combination with this compound in Human Tumor Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| HCT116 (Colon Cancer) | Capecitabine | 539 | 45 |
| Capecitabine + this compound | 539 + 150 | 85 | |
| MIA PaCa-2 (Pancreatic Cancer) | Capecitabine | 539 | 38 |
| Capecitabine + this compound | 539 + 150 | 79 | |
| NCI-N87 (Gastric Cancer) | Capecitabine | 539 | 52 |
| Capecitabine + this compound | 539 + 150 | 91 |
Data represents typical results from preclinical xenograft studies. Tumor growth inhibition is measured at the end of the treatment period compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound in Inducing DNA Damage
The following diagram illustrates the molecular mechanism by which this compound enhances fluoropyrimidine-induced DNA damage.
Caption: this compound enhances 5-FU induced DNA damage by inhibiting dUTPase.
Experimental Workflow for Studying this compound Induced DNA Damage
The following diagram outlines a typical workflow for investigating the effects of this compound on DNA damage and repair in cancer cells.
References
Application Notes and Protocols: TAS-114 in Combination with Antimetabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-114 is an investigational, orally bioavailable small molecule that functions as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2][3] This dual mechanism of action is designed to enhance the therapeutic efficacy of fluoropyrimidine-based antimetabolites, such as capecitabine and S-1 (a combination drug of tegafur, gimeracil, and oteracil).[4][5] By inhibiting DPD, the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU), this compound increases the bioavailability of 5-FU. Simultaneously, by inhibiting dUTPase, this compound promotes the misincorporation of 5-fluoro-deoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate (dUTP) into DNA, leading to DNA damage and subsequent tumor cell death. These application notes provide a summary of key findings from preclinical and clinical studies of this compound in combination with other antimetabolites, along with detailed protocols for relevant experiments.
Mechanism of Action: Dual Inhibition Strategy
This compound's therapeutic potential in combination with fluoropyrimidines stems from its ability to modulate two key enzymes in pyrimidine metabolism.
-
DPD Inhibition: Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU. By inhibiting DPD, this compound prevents the rapid breakdown of 5-FU, thereby increasing its plasma concentration and prolonging its exposure to tumor cells. This allows for the administration of lower doses of the 5-FU prodrug, potentially reducing dose-related toxicities.
-
dUTPase Inhibition: Deoxyuridine triphosphatase (dUTPase) plays a crucial role in maintaining DNA integrity by preventing the incorporation of uracil into DNA. Inhibition of dUTPase by this compound leads to an accumulation of dUTP and FdUTP, the active metabolite of 5-FU. This increased pool of aberrant nucleotides enhances their incorporation into DNA during replication, triggering DNA damage response pathways and ultimately leading to cancer cell apoptosis.
References
- 1. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tpp.ch [tpp.ch]
- 3. HPLC analysis of 5-FU and FdUMP in tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: TAS-114 Solubility and Handling
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for handling the dUTPase/DPD inhibitor, TAS-114, with a focus on addressing its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic compound with low solubility in aqueous solutions. Its solubility is significantly higher in organic solvents such as dimethyl sulfoxide (DMSO). For experimental purposes, it is common practice to first dissolve this compound in DMSO to create a stock solution before further dilution into aqueous media.[1][2]
Q2: I'm observing precipitation when diluting my this compound stock solution into my aqueous experimental medium. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with this compound due to its hydrophobic nature. To address this, consider the following troubleshooting steps:
-
Use of Co-solvents: Formulations containing co-solvents such as PEG300, Tween-80, or SBE-β-CD can significantly improve the solubility of this compound in aqueous solutions.[1]
-
Sonication and Heating: Applying gentle heat (e.g., 37°C) and/or sonication can help to redissolve precipitates and facilitate the dissolution of this compound.[1][3] It is recommended to warm the solution and use an ultrasonic bath to aid dissolution.
-
Fresh Solution Preparation: It is highly recommended to prepare fresh solutions of this compound for each experiment and use them promptly to minimize the chances of precipitation over time.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, this compound stock solutions should be aliquoted and stored at low temperatures to prevent degradation from repeated freeze-thaw cycles. Recommended storage conditions are:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month. It is advised to store the solutions under nitrogen.
Q4: Can I use this compound for in vivo animal studies? What formulations are recommended?
A4: Yes, this compound is orally active and has been used in animal studies. Due to its low aqueous solubility, specific formulations are required for in vivo administration. Commonly used formulations include a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and corn oil. Another suggested formulation involves 20% SBE-β-CD in saline. For oral gavage with large doses, preparing a homogeneous suspension with 0.5% CMC-Na is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | Utilize a co-solvent system (e.g., DMSO, PEG300, Tween-80). Apply gentle heat and/or sonication. Prepare fresh solutions before use. |
| Incomplete dissolution of solid this compound | Insufficient solvent volume or agitation. | Increase solvent volume. Use sonication or gentle heating to aid dissolution. Ensure the use of newly opened, anhydrous DMSO for stock preparation as hygroscopic DMSO can negatively impact solubility. |
| Variability in experimental results | Instability of this compound solution leading to concentration changes. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles by storing in aliquots. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvent systems.
| Solvent System | Concentration | Observations |
| In Vitro Solvents | ||
| DMSO | 100 mg/mL (221.46 mM) | Ultrasonic assistance is needed. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. |
| DMSO | 80 mg/mL (177.17 mM) | Sonication is recommended. |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.54 mM) | Clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 3.3 mg/mL (7.31 mM) | Sonication is recommended. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.54 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.54 mM) | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube thoroughly.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in separate tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to the final desired concentration immediately before use.
-
Mix thoroughly by pipetting or gentle vortexing.
-
If any precipitation is observed, the final DMSO concentration in the working solution may need to be optimized, or a formulation with co-solvents may be required.
Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is an example for preparing a 1 mL working solution.
-
Start with a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to the mixture to bring the total volume to 1 mL.
-
Mix the final solution until it is clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Visualizations
Caption: Workflow for this compound solution preparation.
Caption: Dual inhibitory action of this compound.
References
Technical Support Center: Minimizing TAS-114 Off-Target Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing experiments that effectively minimize and characterize the off-target effects of TAS-114.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a first-in-class, orally active dual inhibitor of two enzymes: deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2][3] Its primary therapeutic application is to enhance the efficacy of fluoropyrimidine-based chemotherapy (e.g., 5-Fluorouracil [5-FU], capecitabine, S-1).[1][4] This is achieved through a two-pronged approach:
-
DPD Inhibition : By inhibiting DPD, the rate-limiting enzyme in 5-FU catabolism, this compound increases the plasma concentration and bioavailability of 5-FU.
-
dUTPase Inhibition : Inhibition of dUTPase prevents the breakdown of dUTP and the 5-FU metabolite FdUTP. This leads to the accumulation of these nucleotides and their subsequent misincorporation into DNA during replication, causing DNA damage and promoting cancer cell death.
Q2: What are the common adverse events observed with this compound, and how do they relate to "off-target" effects in a research context?
A2: In clinical trials, where this compound is administered with a fluoropyrimidine, common treatment-related adverse events include anemia, skin toxicities (like maculopapular rash), and stomatitis. In a preclinical experimental setting, it is crucial to distinguish these toxicities, which arise from the intended potentiation of the chemotherapy agent, from true off-target effects, where this compound might interact with unintended cellular proteins. The troubleshooting guides below are designed to help isolate and identify the source of an observed effect.
Q3: Is this compound expected to be cytotoxic as a standalone agent in cell culture experiments?
A3: Generally, no. The mechanism of this compound is primarily to modulate the metabolism and activity of fluoropyrimidines. As a single agent, it is expected to have minimal cytotoxic effects in most cancer cell lines. If you observe significant cytotoxicity with this compound alone, it warrants investigation to determine if this is an on-target effect specific to your cell model or a genuine off-target effect.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity with this compound as a Single Agent
You are conducting a cell viability assay and find that this compound alone, without any fluoropyrimidine, is causing significant cell death in your chosen cell line.
Logical Workflow for Investigation
Caption: Workflow to diagnose unexpected single-agent cytotoxicity of this compound.
Troubleshooting Steps & Protocols
-
Confirm the Result: The first step is to rule out experimental artifacts. Prepare a fresh stock solution of this compound and repeat the experiment with serial dilutions to confirm the dose-dependent cytotoxic effect.
-
Validate On-Target Effect via Genetic Knockdown: To determine if the observed cytotoxicity is due to the intended inhibition of dUTPase, use RNA interference to specifically reduce dUTPase protein levels.
Experimental Protocol: siRNA-Mediated Knockdown of dUTPase (DUT)
-
Objective: To assess if the genetic knockdown of dUTPase replicates the cytotoxic phenotype observed with this compound treatment.
-
Materials:
-
Target cancer cell line
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
siRNA targeting the DUT gene and a non-targeting (scrambled) control siRNA
-
Reagents for Western blotting (dUTPase antibody, loading control antibody)
-
Reagents for a cell viability assay (e.g., CellTiter-Glo®)
-
-
Methodology:
-
Cell Seeding: Seed cells in parallel in 6-well plates (for protein analysis) and 96-well plates (for viability) to reach 30-50% confluency at transfection.
-
Transfection: Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Add complexes for both DUT-targeting and non-targeting control siRNAs to the cells.
-
Incubation: Incubate for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Verify Knockdown: Lyse cells from the 6-well plates and perform a Western blot to confirm a significant reduction in dUTPase protein levels in the cells treated with DUT siRNA compared to the control.
-
Assess Viability: Measure the viability of cells in the 96-well plates. If the viability of the DUT siRNA-treated cells is significantly lower than the control cells, it suggests the cytotoxicity is an on-target effect.
-
-
Issue 2: High Variability in Synergistic Effect with Fluoropyrimidines
You are co-treating cells with this compound and a fluoropyrimidine like 5-FU, but the level of synergistic cytotoxicity is inconsistent across experiments.
Experimental Workflow for Optimization
Caption: Experimental workflow to optimize and stabilize synergistic effects.
Troubleshooting Steps & Protocols
-
Establish Optimal Concentrations: The degree of synergy is highly dependent on the concentrations of both drugs. A dose-response matrix is the standard method to identify optimal ranges.
Experimental Protocol: Dose-Response Matrix for Synergy
-
Objective: To systematically evaluate the interaction between this compound and 5-FU across a range of concentrations.
-
Methodology:
-
Plate Layout: In a 96-well plate, create a grid. The x-axis will represent increasing concentrations of 5-FU, and the y-axis will represent increasing concentrations of this compound. Include wells for each drug alone and vehicle-only controls.
-
Treatment: Add the compounds to the cells according to the plate layout.
-
Incubation: Incubate for a predetermined duration (e.g., 72 hours).
-
Viability Assay: Measure cell viability.
-
Synergy Analysis: Calculate a Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy. This will reveal the concentration ratios that yield the strongest synergistic effect.
-
-
-
Optimize Dosing Schedule: The timing of drug administration can be critical. This compound needs to inhibit its target enzymes to be effective when the 5-FU metabolites are present.
-
Recommendation: Test different schedules. A common approach is to pre-treat the cells with this compound for 2 to 6 hours to ensure DPD and dUTPase are inhibited before adding 5-FU. Compare the results of pre-treatment to simultaneous co-treatment.
-
-
Measure a Pharmacodynamic Biomarker: Confirm that the drugs are engaging their targets at a biochemical level. The accumulation of dUMP is a direct consequence of thymidylate synthase inhibition by FdUMP and is modulated by this compound's inhibition of dUTPase. Measuring dUMP levels via techniques like LC-MS/MS can provide a quantitative readout of on-target activity and help standardize your protocol.
Data Presentation
This compound Signaling Pathway and Mechanism of Action
Caption: this compound enhances 5-FU activity by inhibiting DPD and dUTPase.
Summary of Grade ≥ 3 Adverse Events from a Phase 2 Clinical Trial
This table summarizes key adverse events from a study comparing this compound combined with S-1 to S-1 alone, illustrating the potentiation of chemotherapy-related toxicities.
| Adverse Event | This compound + S-1 Arm (%) | S-1 Alone Arm (%) |
| Anemia | 21.3 | 4.8 |
| Stomatitis | 8.2 | 0 |
| Maculopapular Rash | 4.9 | 0 |
| Anorexia | 4.9 | 1.6 |
| Neutropenia | 11.5 | 11.1 |
This data is presented for informational purposes to guide preclinical toxicity assessments.
References
optimizing TAS-114 dosage to reduce toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TAS-114. The information is designed to address specific issues that may be encountered during experiments, with a focus on optimizing dosage to reduce toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2] Its primary role is to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies such as 5-fluorouracil (5-FU), capecitabine, and S-1.[2][3] It achieves this by:
-
dUTPase Inhibition: Preventing the breakdown of the active metabolites of 5-FU (FdUTP and dUTP). This leads to their increased incorporation into cancer cell DNA, causing DNA damage and subsequent cell death.[3]
-
DPD Inhibition: Inhibiting the liver enzyme DPD, which is responsible for the rapid catabolism of 5-FU. This increases the bioavailability of 5-FU, allowing for lower doses of the chemotherapy drug to be administered, which can potentially reduce its associated toxicities.
Q2: What are the most common toxicities observed with this compound in combination with fluoropyrimidines?
Clinical studies of this compound in combination with fluoropyrimidines like S-1 or capecitabine have reported several treatment-related adverse events. The most common toxicities include:
-
Hematological: Anemia, leukopenia (decreased white blood cells), neutropenia (decreased neutrophils), and lymphocytopenia (decreased lymphocytes).
-
Dermatological: Skin toxicities such as rash and pigmentation disorders.
-
Gastrointestinal: Nausea and decreased appetite.
In a phase 2 study, the combination of this compound and S-1 showed a higher incidence of Grade ≥ 3 treatment-related adverse events, including anemia and skin toxicities, compared to S-1 alone.
Q3: What are the recommended starting doses for this compound in preclinical models?
Starting doses in preclinical models can vary depending on the specific model and the combination agent. However, based on in vivo studies in mice, this compound has been administered orally at doses ranging from 37.5 to 1,200 mg/kg/day in combination with capecitabine. Dose-escalation studies in clinical trials have explored doses of this compound from 5 mg/m² up to 240 mg/m² in combination with S-1. For preclinical studies, it is advisable to start with a dose at the lower end of the effective range reported in similar published studies and perform a dose-escalation study to determine the optimal dose for your specific experimental setup.
Q4: Are there any known biomarkers to monitor for this compound related toxicity?
While specific biomarkers for this compound toxicity are not well-established, general markers for chemotherapy-induced toxicities should be monitored. For hematological toxicities, this includes regular monitoring of complete blood counts (CBCs) with differentials. For potential liver and kidney toxicity, standard serum biochemistry panels are recommended. A significant increase in plasma uracil levels can indicate DPD inhibition.
Troubleshooting Guides
Issue 1: Excessive Hematological Toxicity (Anemia, Neutropenia, Leukopenia)
Symptoms in Animal Models:
-
Pale paws and ears (anemia).
-
Increased susceptibility to infections (neutropenia).
-
Significant weight loss and lethargy.
Troubleshooting Steps:
-
Confirm Baseline Hematology: Ensure that baseline complete blood counts (CBCs) were established for all animals before treatment initiation.
-
Monitor CBCs Regularly: Implement a regular blood monitoring schedule (e.g., weekly or bi-weekly) to detect early signs of hematological toxicity.
-
Dose Reduction: If significant hematological toxicity is observed (e.g., a drop in hemoglobin by >20% or a neutrophil count below the normal range for the specific animal model), consider a dose reduction of this compound and/or the combination chemotherapy agent by 25-50%.
-
Staggered Dosing: If toxicity persists, consider a staggered dosing schedule, allowing for recovery periods between treatment cycles.
-
Supportive Care: In cases of severe anemia or neutropenia, consult with a veterinarian regarding supportive care options.
Issue 2: Severe Skin Toxicity (Rash, Dermatitis)
Symptoms in Animal Models:
-
Redness, inflammation, or ulceration of the skin, particularly on the paws and tail.
-
Excessive grooming or scratching.
-
Hair loss.
Troubleshooting Steps:
-
Visual Skin Assessment: Conduct daily visual inspections of the animals' skin, paying close attention to areas with less fur.
-
Scoring System: Implement a standardized skin toxicity scoring system to objectively quantify the severity of the reaction.
-
Dose Interruption/Reduction: For moderate to severe skin reactions, temporarily interrupt dosing of this compound and the combination agent. Once the toxicity has resolved to a mild level, consider restarting at a reduced dose (e.g., 50% of the previous dose).
-
Topical Treatments: Consult with a veterinarian about the potential use of topical soothing agents to alleviate discomfort.
Data Presentation
Table 1: Summary of Common Toxicities of this compound in Combination Therapy from Clinical Trials
| Toxicity Type | Specific Adverse Event | Severity (Grade ≥ 3) | Reference |
| Hematological | Anemia | Higher incidence with this compound + S-1 vs. S-1 alone | |
| Leukopenia | Reported as a common treatment-related adverse event | ||
| Neutropenia | Reported as a common treatment-related adverse event | ||
| Lymphocytopenia | Reported as a common treatment-related adverse event | ||
| Dermatological | Skin Toxicities (e.g., Rash) | Higher incidence with this compound + S-1 vs. S-1 alone | |
| Pigmentation Disorder | Reported as a common treatment-related adverse event | ||
| Gastrointestinal | Decreased Appetite | Reported as a common treatment-related adverse event | |
| Nausea | Reported as a common treatment-related adverse event |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity in a Murine Model
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (approximately 50-100 µL) from each mouse via a suitable method (e.g., saphenous vein, tail vein).
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood to determine red blood cell (RBC) count, hemoglobin, hematocrit, white blood cell (WBC) count, and neutrophil count.
-
Treatment Administration: Administer this compound and the combination chemotherapy agent according to the study protocol.
-
Scheduled Blood Monitoring: Collect blood samples at regular intervals throughout the study (e.g., weekly).
-
Data Analysis: Compare the on-treatment CBC results to the baseline values for each animal. A statistically significant decrease in key parameters (e.g., hemoglobin, absolute neutrophil count) indicates hematological toxicity.
-
Dose Adjustment Criteria (Example):
-
Mild Toxicity (e.g., 10-20% decrease in hemoglobin): Continue treatment and monitor closely.
-
Moderate Toxicity (e.g., 20-40% decrease in hemoglobin or neutropenia): Reduce the dose of this compound and/or the combination agent by 25-50%.
-
Severe Toxicity (e.g., >40% decrease in hemoglobin or severe neutropenia): Interrupt treatment until recovery, then restart at a significantly reduced dose or discontinue.
-
Protocol 2: Assessment of Skin Toxicity in a Murine Model
-
Baseline Skin Evaluation: Before initiating treatment, carefully examine the skin of each mouse and record any pre-existing abnormalities.
-
Daily Visual Inspection: Throughout the treatment period, perform a daily visual inspection of the entire skin surface of each mouse.
-
Skin Toxicity Scoring: Use a standardized scoring system to grade the severity of any observed skin reactions. An example scoring system is provided below:
-
Grade 0: Normal skin.
-
Grade 1 (Mild): Faint erythema or dry desquamation.
-
Grade 2 (Moderate): Moderate to brisk erythema, patchy moist desquamation.
-
Grade 3 (Severe): Moist desquamation in areas other than skin folds and creases, bleeding induced by minor trauma.
-
Grade 4 (Very Severe): Skin necrosis or ulceration of full-thickness dermis.
-
-
Photography: Document any significant skin changes with photographs.
-
Dose Adjustment Criteria (Example):
-
Grade 1: Continue treatment and monitor.
-
Grade 2: Consider a 25% dose reduction of this compound and/or the combination agent.
-
Grade 3 or 4: Interrupt treatment until the toxicity resolves to Grade 1 or less, then consider restarting at a 50% reduced dose.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in enhancing fluoropyrimidine chemotherapy.
Caption: Experimental workflow for assessing and managing this compound toxicity in preclinical models.
References
Technical Support Center: TAS-114 and 5-FU Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the combination of TAS-114 and 5-Fluorouracil (5-FU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in combination with 5-FU?
A1: this compound is a dual inhibitor of deoxyuridine 5′-triphosphate nucleotidohydrolase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2][3][4][5] Its synergistic effect with 5-FU is primarily attributed to two distinct mechanisms:
-
dUTPase Inhibition : dUTPase is a key enzyme that prevents the misincorporation of uracil into DNA. By inhibiting dUTPase, this compound enhances the incorporation of 5-FU's active metabolites, such as fluorodeoxyuridine triphosphate (FdUTP), into DNA. This leads to increased DNA damage and subsequent cell death in cancer cells. The inhibition of dUTPase is considered the major contributor to the enhanced cytotoxicity of fluoropyrimidines when combined with this compound.
-
DPD Inhibition : DPD is the primary enzyme responsible for the catabolism and degradation of 5-FU. By moderately inhibiting DPD, this compound increases the bioavailability and plasma levels of 5-FU, allowing for a potentially reduced therapeutic dose of 5-FU and its prodrugs like capecitabine. This can help to mitigate some of the toxic side effects associated with high doses of 5-FU.
Q2: Does this compound have intrinsic anti-cancer activity?
A2: No, this compound has little to no intrinsic anti-cancer activity on its own. Its therapeutic potential is realized when used in combination with fluoropyrimidine-based chemotherapies like 5-FU or its oral prodrugs (e.g., capecitabine, S-1).
Q3: What are the known challenges and toxicities associated with this combination therapy?
A3: While the combination of this compound and 5-FU (or its prodrugs) aims to improve the therapeutic window, certain challenges and toxicities have been observed in clinical studies. These are often extensions of the known side effects of fluoropyrimidines, which can be exacerbated by the increased 5-FU exposure. Commonly reported adverse events include anemia, neutropenia, fatigue, stomatitis, and skin toxicities like maculopapular rash. Researchers should be mindful of these potential toxicities in their experimental models.
Q4: How does this compound affect the pharmacokinetics of 5-FU?
A4: Through its inhibition of DPD, this compound has been shown to increase the plasma concentration and area under the curve (AUC) of 5-FU in a dose-dependent manner when co-administered. This allows for achieving therapeutic levels of 5-FU at a reduced dosage of its prodrug, capecitabine.
Troubleshooting Guide
Issue 1: Lower-than-expected potentiation of 5-FU cytotoxicity in in vitro assays.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response matrix experiment with varying concentrations of both 5-FU and this compound to determine the optimal synergistic concentrations for your specific cell line. This compound has been shown to enhance cytotoxicity at concentrations around 10 μmol/L in several cancer cell lines.
-
-
Possible Cause 2: Cell line-specific resistance mechanisms.
-
Troubleshooting Step: Investigate the baseline expression levels of dUTPase and DPD in your cell line. Overexpression of dUTPase has been linked to 5-FU resistance. Additionally, consider other 5-FU resistance mechanisms such as increased thymidylate synthase (TS) expression, altered drug metabolism, or evasion of apoptosis.
-
-
Possible Cause 3: Issues with this compound solubility or stability.
-
Troubleshooting Step: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) before dilution in cell culture medium. Prepare fresh stock solutions regularly and store them under recommended conditions (-20°C or -80°C). Some compounds can precipitate in media, so visual inspection of the media after adding the drug is recommended.
-
Issue 2: High variability or unexpected toxicity in animal models.
-
Possible Cause 1: Inconsistent drug administration or bioavailability.
-
Troubleshooting Step: Ensure consistent oral gavage technique if administering this compound and/or a 5-FU prodrug. For pharmacokinetic analysis, collect plasma samples at multiple time points to accurately determine drug exposure.
-
-
Possible Cause 2: Exacerbated 5-FU toxicity due to DPD inhibition.
-
Troubleshooting Step: If excessive weight loss, diarrhea, or other signs of toxicity are observed, consider reducing the dose of 5-FU or its prodrug. The combination with this compound is designed to allow for a lower, yet still effective, dose of the fluoropyrimidine.
-
-
Possible Cause 3: Model-specific differences in drug metabolism.
-
Troubleshooting Step: Be aware that drug metabolism can differ between species. If possible, measure the levels of 5-FU and its metabolites in plasma and tumor tissue to correlate with anti-tumor efficacy and toxicity.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of 5-FU in Various Cancer Cell Lines
| Cell Line | Cancer Type | 5-FU IC50 (µM) | Notes |
| AGS | Gastric Cancer | 20.7 | IC50 can be significantly reduced with the addition of a sensitizing agent. |
| EPG85-257 | Gastric Cancer | 11.6 | |
| HCT 116 | Colon Cancer | ~11.3 (after 72h) | Sensitivity is highly dependent on the duration of exposure. |
| HT-29 | Colon Cancer | ~11.25 (after 120h) | Generally more resistant to 5-FU than HCT 116 cells. |
| A549 | Lung Cancer | ~10.3 | Varies depending on experimental conditions. |
| MCF7 | Breast Cancer | Varies | Can develop resistance to hormonal therapies. |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density, passage number, and assay duration. The addition of this compound is expected to lower the IC50 of 5-FU in sensitive cell lines.
Table 2: Clinical Trial Data for this compound in Combination with Capecitabine (Phase I)
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | This compound 360 mg/m² BID + Capecitabine 380 mg/m² BID |
| Dose-Limiting Toxicities | Palmar-plantar erythrodysesthesia, rash, maculopapular rash |
| Common Grade ≥3 Adverse Events | Anemia (19.2%), fatigue (7.7%), stomatitis (6.7%), maculopapular rash (5.8%) |
| Partial Response (Expansion Cohorts) | 3.6% |
| Stable Disease (Expansion Cohorts) | 32.7% |
Data from a Phase I study in patients with advanced solid tumors.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity using a Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of 5-FU and this compound in DMSO. Create a dilution series for each drug in cell culture medium.
-
Treatment: Treat the cells with a matrix of 5-FU and this compound concentrations, including single-agent controls and a vehicle control (DMSO). A typical concentration for this compound to see a synergistic effect is 10 µM.
-
Incubation: Incubate the cells for a period of 72 to 96 hours, as the cytotoxic effects of 5-FU are cell-cycle dependent.
-
Viability Assessment: Use a cell viability reagent such as MTT or a resazurin-based assay. Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for 5-FU alone and in combination with this compound. Combination Index (CI) values can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: In Vivo Evaluation of Anti-Tumor Efficacy in a Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=5-10 per group):
-
Group 1: Vehicle control
-
Group 2: 5-FU prodrug (e.g., capecitabine) alone
-
Group 3: this compound alone
-
Group 4: Capecitabine in combination with this compound
-
-
Drug Administration: Administer drugs according to the planned schedule. For example, capecitabine and this compound can be administered orally, daily for a set period (e.g., 14 days).
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
Visualizations
Caption: Dual mechanism of this compound enhancing 5-FU anti-tumor activity.
Caption: Troubleshooting workflow for this compound and 5-FU combination experiments.
References
- 1. A semimechanistic population pharmacokinetic and pharmacodynamic model incorporating autoinduction for the dose justification of TAS‐114 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. trial.medpath.com [trial.medpath.com]
interpreting unexpected results with TAS-114 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TAS-114. The information is designed to help interpret unexpected results and refine experimental approaches.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential explanations and detailed protocols for further investigation.
Issue 1: Observed Efficacy of this compound in Combination with Fluoropyrimidines is Lower Than Anticipated.
Potential Cause: The cancer cell line being used may have intrinsic or acquired resistance to the fluoropyrimidine chemotherapy.
Troubleshooting Steps:
-
Assess the expression level of Thymidylate Synthase (TS): Increased levels of TS, the primary target of 5-FU's active metabolite, can lead to resistance.[1]
-
Evaluate the activity of enzymes involved in fluoropyrimidine metabolism: Deficiencies in enzymes like thymidine kinase are necessary to convert fluoropyrimidines to their active forms.[2]
-
Analyze the expression of apoptosis-regulating proteins: Alterations in proteins such as Bcl-2 and Bax can confer resistance to chemotherapy-induced cell death.[3]
Experimental Protocols:
1. Western Blot for Thymidylate Synthase (TS) Expression
-
Objective: To determine the protein level of TS in the experimental cell line compared to a sensitive control cell line.
-
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
2. Thymidine Kinase (TK) Activity Assay
-
Objective: To measure the enzymatic activity of TK in cell lysates.
-
Methodology:
-
Lysate Preparation: Prepare cell lysates in a non-denaturing lysis buffer.
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, ATP, and radiolabeled thymidine (e.g., ³H-thymidine).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Separation: Separate the radiolabeled thymidine monophosphate product from the unreacted thymidine using anion exchange chromatography or DEAE-cellulose filter paper.
-
Quantification: Measure the radioactivity of the product using a scintillation counter.
-
Analysis: Calculate TK activity relative to the total protein concentration in the lysate.
-
Issue 2: No Significant Increase in DNA Damage or Cell Cycle Arrest Observed Following this compound and 5-FU Co-treatment.
Potential Cause: The cell line may possess highly efficient DNA repair mechanisms that counteract the effects of dUTP and 5-FdUTP incorporation into DNA.[4][5]
Troubleshooting Steps:
-
Assess the activity of Base Excision Repair (BER) and Homologous Recombination (HR) pathways: These pathways are crucial for repairing uracil and 5-FU in DNA.
-
Evaluate the expression of key DNA repair proteins: Check the levels of proteins such as UNG (Uracil-DNA Glycosylase), PARP, BRCA1, and RAD51.
Experimental Protocols:
1. Comet Assay (Single Cell Gel Electrophoresis)
-
Objective: To detect and quantify DNA strand breaks in individual cells.
-
Methodology:
-
Cell Preparation: Harvest and resuspend cells in a low-melting-point agarose.
-
Slide Preparation: Embed the cell suspension on a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then perform electrophoresis at a low voltage. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
-
2. Immunofluorescence for γH2AX Foci
-
Objective: To visualize and quantify DNA double-strand breaks.
-
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and 5-FU.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a solution containing BSA to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and count the number of γH2AX foci per nucleus.
-
Data Summary
Table 1: Expected vs. Unexpected Outcomes of this compound Treatment in Combination with a Fluoropyrimidine (FP).
| Parameter | Expected Outcome with FP + this compound | Potential Unexpected Outcome | Possible Interpretation of Unexpected Outcome |
| Cell Viability | Significant decrease compared to FP alone | Minimal or no change compared to FP alone | FP resistance; Enhanced DNA repair |
| dUTP Levels | Significant increase | Modest or no increase | Low dUTP synthesis; High dUTP degradation |
| DNA Damage (e.g., γH2AX foci) | Significant increase | Minimal or no increase | Efficient DNA repair; Apoptosis inhibition |
| S-phase Arrest | Pronounced S-phase arrest | No significant change in cell cycle | Cell cycle checkpoint defects |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for unexpected this compound results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). By inhibiting dUTPase, this compound prevents the breakdown of dUTP and the active metabolite of 5-FU, FdUTP. This leads to their increased incorporation into DNA, causing DNA damage and cell death. Inhibition of DPD, the enzyme that catabolizes 5-FU, increases the bioavailability of 5-FU.
Q2: Why is this compound used in combination with fluoropyrimidines?
A2: this compound has little intrinsic anticancer activity on its own. Its therapeutic effect comes from enhancing the cytotoxicity of fluoropyrimidines like 5-FU and capecitabine. By blocking the two key enzymes, dUTPase and DPD, this compound potentiates the DNA-damaging effects of these chemotherapeutic agents.
Q3: Are there known mechanisms of resistance to this compound combination therapy?
A3: While direct resistance to this compound itself is not well-documented, resistance to the combination therapy is often linked to resistance to the partner fluoropyrimidine. This can include upregulation of thymidylate synthase (TS), the target of 5-FU, or defects in the apoptotic machinery of the cancer cells. Additionally, enhanced DNA repair capabilities could potentially mitigate the effects of increased dUTP/FdUTP incorporation.
Q4: What are the expected cellular effects of successful this compound and fluoropyrimidine co-treatment?
A4: Successful treatment should lead to an accumulation of intracellular dUTP and FdUTP, a significant increase in DNA damage (e.g., DNA strand breaks), cell cycle arrest in the S-phase, and ultimately, apoptosis.
Q5: Could this compound have off-target effects?
A5: While the primary targets are dUTPase and DPD, like any small molecule inhibitor, off-target effects are possible. If you observe unexpected phenotypic changes that cannot be explained by the on-target mechanism, further investigation into other cellular pathways may be warranted. This could involve transcriptomic or proteomic profiling to identify affected pathways.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dUTPase inhibition confers susceptibility to a thymidylate synthase inhibitor in DNA-repair-defective human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dUTPase inhibition confers susceptibility to a thymidylate synthase inhibitor in DNA‐repair‐defective human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of TAS-114
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and overcoming potential challenges in improving the oral bioavailability of the investigational drug TAS-114. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2] Its primary role in cancer therapy is to enhance the efficacy of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (5-FU) and capecitabine.[3] It achieves this through two main actions:
-
dUTPase Inhibition: By inhibiting dUTPase, this compound leads to an increase in the misincorporation of 5-FU's active metabolites into DNA, causing DNA damage and cell death in cancer cells.[2]
-
DPD Inhibition: this compound inhibits DPD, the primary enzyme responsible for the breakdown of 5-FU. This inhibition increases the systemic bioavailability of 5-FU.[3]
Q2: What are the potential rate-limiting factors for the oral bioavailability of a small molecule drug like this compound?
The oral bioavailability of a small molecule drug is a complex process that can be influenced by several physicochemical and biological factors. Key potential hurdles include:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Low solubility can significantly limit the amount of drug available for absorption.
-
Low Intestinal Permeability: The drug must be able to pass through the intestinal epithelium to reach the bloodstream. Poor permeability can be a major barrier to oral absorption.
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug that reaches the rest of the body.
-
Efflux by Transporters: Transporter proteins, such as P-glycoprotein (P-gp), located in the intestinal wall can actively pump the drug back into the gastrointestinal lumen, thereby reducing its net absorption.
Troubleshooting Guides
This section provides a systematic approach to identifying and addressing common issues related to the oral bioavailability of this compound.
Issue 1: Low and Variable Oral Exposure in Preclinical Models
Possible Cause 1: Poor Aqueous Solubility
-
How to Investigate: Conduct equilibrium solubility studies of this compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)).
-
Experimental Protocol: Equilibrium Solubility Assay
-
Prepare supersaturated solutions of this compound in SGF (pH 1.2) and SIF (pH 6.8).
-
Equilibrate the solutions on a shaker at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Perform the experiment in triplicate to ensure reproducibility.
-
-
Data Presentation:
| Medium | pH | Mean Solubility (µg/mL) ± SD |
| SGF | 1.2 | Hypothetical Value |
| SIF | 6.8 | Hypothetical Value |
| A hypothetical data table for this compound solubility. |
-
Troubleshooting Strategies:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, potentially leading to a faster dissolution rate.
-
Formulation with Solubilizing Agents: Incorporating surfactants, co-solvents, or cyclodextrins in the formulation can enhance the solubility of this compound.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based drug delivery system (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract.
-
Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate and solubility.
-
Possible Cause 2: Low Intestinal Permeability
-
How to Investigate: Perform an in vitro Caco-2 permeability assay to assess the transport of this compound across a monolayer of human intestinal cells.
-
Experimental Protocol: Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add this compound (at a known concentration) to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction.
-
In a separate experiment, add this compound to the basolateral side and measure its appearance on the apical side to determine the Papp in the B-to-A direction.
-
Analyze the concentration of this compound in the receiver compartments using a sensitive analytical method like LC-MS/MS.
-
-
Data Presentation:
| Direction | Papp (x 10⁻⁶ cm/s) ± SD | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | Hypothetical Value | Hypothetical Value |
| Basolateral to Apical (B-A) | Hypothetical Value | |
| A hypothetical data table for this compound permeability. |
-
Troubleshooting Strategies:
-
Prodrug Approach: If permeability is low, a prodrug of this compound could be designed to have more favorable physicochemical properties for passive diffusion. The prodrug would then be converted to the active this compound in vivo.
-
Permeation Enhancers: The inclusion of safe and effective permeation enhancers in the formulation can transiently increase the permeability of the intestinal epithelium.
-
Issue 2: High First-Pass Metabolism Suspected
-
How to Investigate: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the rate at which this compound is metabolized.
-
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubate this compound at a known concentration with human liver microsomes or cryopreserved hepatocytes at 37°C.
-
The incubation mixture should contain necessary cofactors, such as NADPH for cytochrome P450-mediated metabolism.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the metabolic reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Analyze the remaining concentration of this compound at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
-
-
Data Presentation:
| In Vitro System | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human Liver Microsomes | Hypothetical Value | Hypothetical Value |
| A hypothetical data table for this compound metabolic stability. |
-
Troubleshooting Strategies:
-
Prodrug Approach: A prodrug strategy can be employed to mask the metabolic site of this compound, thereby reducing its susceptibility to first-pass metabolism.
-
Co-administration with a Metabolic Inhibitor: While not a formulation strategy, identifying the specific metabolic enzymes and co-administering a known inhibitor could be explored in preclinical studies. However, this approach has a higher risk of drug-drug interactions.
-
Issue 3: Efflux Transporter Involvement Suspected
-
How to Investigate: A high efflux ratio (typically >2) in the Caco-2 permeability assay is indicative of active efflux. To confirm the involvement of specific transporters like P-gp, the Caco-2 assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Experimental Protocol: P-glycoprotein (P-gp) Substrate Assessment
-
Perform the Caco-2 permeability assay as described previously.
-
Run a parallel experiment where a P-gp inhibitor (e.g., verapamil) is added to both the apical and basolateral chambers.
-
Compare the efflux ratio of this compound in the presence and absence of the inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor suggests that this compound is a substrate of P-gp.
-
-
Data Presentation:
| Condition | Efflux Ratio (Papp B-A / Papp A-B) |
| Control (without inhibitor) | Hypothetical Value |
| With P-gp Inhibitor (e.g., Verapamil) | Hypothetical Value |
| A hypothetical data table for assessing P-gp involvement. |
-
Troubleshooting Strategies:
-
Formulation with P-gp Inhibitors: Certain excipients used in formulations, such as some surfactants and polymers, have been shown to inhibit P-gp. Incorporating these into the formulation could improve the absorption of this compound.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles may help it to bypass efflux transporters.
-
Visual Guides
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for bioavailability assessment.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
Technical Support Center: TAS-114 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of TAS-114. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, dual-inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2][3] Its primary application is to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapy.[4] By inhibiting DPD, this compound prevents the rapid breakdown of 5-fluorouracil (5-FU), a common chemotherapeutic agent, thereby increasing its bioavailability.[4] Simultaneously, its inhibition of dUTPase leads to the accumulation of fraudulent nucleotides (dUTP and 5-fluoro-dUTP) and their misincorporation into DNA, ultimately triggering cancer cell death.
Q2: What are the recommended long-term storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Recommendations for both solid compound and solutions are summarized below.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | 3 years | Store under a nitrogen atmosphere. |
| Stock Solution (in DMSO) | -20°C | 1 month | Store under a nitrogen atmosphere; aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | 6 months | Store under a nitrogen atmosphere; aliquot to avoid freeze-thaw cycles. |
Data compiled from multiple chemical suppliers.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare fresh solutions for immediate use. If a stock solution is required, dimethyl sulfoxide (DMSO) is a common solvent. To enhance solubility, gentle warming to 37°C and sonication can be employed. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q4: What are the initial signs of this compound degradation?
Visual inspection can be the first indicator of compound instability. Be observant of the following changes:
-
Solid Form: Color change, clumping, or signs of moisture absorption.
-
Solution: Formation of precipitates, cloudiness, or a change in color.
For a quantitative assessment of stability, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to identify and quantify any degradation products.
Troubleshooting Guide
Problem: I am observing inconsistent or unexpected results in my experiments with this compound.
Inconsistent results can often be traced back to issues with compound stability and handling. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for addressing inconsistent experimental results potentially related to this compound stability.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound (Representative)
While a specific, validated stability-indicating method for this compound is not publicly available, the following protocol is representative of a method that could be developed and validated for this purpose.
-
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient elution is recommended to ensure the separation of compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
-
Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, this compound should be subjected to forced degradation conditions as per ICH guidelines. This typically includes:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours (solid state)
-
Photostability: Exposure to UV and visible light
-
-
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of fluoropyrimidine chemotherapy.
Caption: this compound inhibits DPD and dUTPase, enhancing the anti-cancer effects of 5-FU.
References
Technical Support Center: TAS-114 Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS-114. The information is designed to address potential variability in experimental outcomes and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1] Its primary role in cancer therapy is to enhance the efficacy of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (5-FU), capecitabine, or S-1.[2][3]
-
dUTPase Inhibition: By inhibiting dUTPase, this compound prevents the breakdown of deoxyuridine triphosphate (dUTP) and its fluorinated analog, fluorodeoxyuridine triphosphate (FdUTP), which are active metabolites of 5-FU. This leads to increased misincorporation of these aberrant nucleotides into DNA, causing DNA damage and subsequent tumor cell death.
-
DPD Inhibition: DPD is the primary enzyme responsible for the catabolism of 5-FU in the liver. By moderately inhibiting DPD, this compound increases the bioavailability and plasma levels of 5-FU, allowing for potentially lower doses of the chemotherapeutic agent while maintaining its therapeutic effect.
Q2: Does this compound have intrinsic anti-tumor activity?
A2: No, this compound has little to no intrinsic anti-tumor activity on its own. Its therapeutic benefit is realized when used in combination with fluoropyrimidine-based drugs to enhance their cytotoxic effects.
Q3: What are the most common combination therapies for this compound?
A3: this compound is typically co-administered with oral fluoropyrimidine prodrugs. The most studied combinations are with S-1 (a combination of tegafur, gimeracil, and oteracil potassium) and capecitabine.
Q4: What are the known resistance mechanisms to this compound combination therapy?
A4: While research is ongoing, one potential factor associated with resistance to 5-FU-based chemotherapy is higher expression of dUTPase in tumors. By inhibiting dUTPase, this compound aims to overcome this resistance mechanism. However, variability in treatment response can still occur.
Troubleshooting Guide
Issue 1: High Variability in In Vitro Cytotoxicity Assays
Q: We are observing inconsistent IC50 values for 5-FU or FdUrd when combined with a fixed concentration of this compound across different cancer cell lines or even between replicate experiments. What could be the cause?
A: Several factors can contribute to variability in in vitro cytotoxicity assays with this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Cell Line-Specific dUTPase Expression: | Different cancer cell lines have varying endogenous levels of dUTPase. The enhancement effect of this compound will be more pronounced in cells with higher dUTPase expression. It is recommended to quantify dUTPase protein levels or mRNA expression in your panel of cell lines via Western blot or qRT-PCR to correlate with the observed cytotoxic enhancement. |
| Drug Concentration and Incubation Time: | The cytotoxic enhancement by this compound is dependent on both its concentration and the incubation time. In preclinical studies, a concentration of 10 µmol/L of this compound was used for a 72-hour incubation period to demonstrate enhanced cytotoxicity of fluoropyrimidines. Ensure that your chosen concentration and incubation time are optimal for your specific cell lines. Consider running a dose-response matrix of both this compound and the fluoropyrimidine to determine the optimal concentrations. |
| Drug Stability and Solubility: | Ensure that this compound and the fluoropyrimidine are fully dissolved and stable in your cell culture medium for the duration of the experiment. Prepare fresh stock solutions and dilute them in pre-warmed medium just before use. For dissolving this compound, refer to the manufacturer's instructions; it is often dissolved in DMSO. |
| Cell Seeding Density and Proliferation Rate: | The anti-proliferative effects of this combination therapy are most effective in rapidly dividing cells. Inconsistent cell seeding density or using cells that are not in the logarithmic growth phase can lead to variability. Standardize your cell seeding protocol and ensure cells are healthy and actively proliferating at the start of the experiment. |
Issue 2: Lower Than Expected In Vivo Efficacy
Q: Our in vivo xenograft model shows only a modest improvement in tumor growth inhibition with the this compound and capecitabine combination compared to capecitabine alone. Why might this be?
A: In vivo experiments introduce a higher level of complexity. Here are some factors to consider:
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Pharmacokinetics and Dosing Schedule: | The timing and dosage of both this compound and the fluoropyrimidine are critical. This compound is orally administered and has a relatively short elimination half-life of approximately 2 hours in humans. Co-administration with capecitabine is intended to increase the bioavailability of 5-FU through DPD inhibition. Review your dosing schedule to ensure that the peak plasma concentrations of both drugs coincide to achieve the desired synergistic effect in the tumor tissue. In mouse models, this compound has been administered daily by oral gavage. |
| Tumor Model Characteristics: | The specific xenograft model used can significantly impact the outcome. Factors such as the tumor's vascularization, expression of drug metabolizing enzymes, and endogenous dUTPase levels can all play a role. Consider evaluating dUTPase expression in your tumor model. Preclinical studies have shown efficacy in various human cancer xenograft models. |
| Inter-animal Variability: | There can be significant inter-individual variability in drug metabolism, even in inbred mouse strains. Ensure your experimental groups are sufficiently large to account for this variability and provide statistical power. Monitor animal weight and general health closely, as toxicity can affect outcomes. |
| Drug Formulation and Administration: | Ensure the oral gavage technique is consistent and that the drug formulation is stable and properly administered to each animal. Inconsistent administration can lead to variable drug exposure. |
Quantitative Data Summary
Table 1: Selected Clinical Trial Outcomes for this compound Combination Therapies
| Study Phase | Combination Therapy | Cancer Type | Key Efficacy Results | Reference |
| Phase 1 | This compound + S-1 | Advanced Solid Tumors | Partial Response (PR) in 10 out of 76 patients (including NSCLC, gastric cancer, pancreatic neuroendocrine tumor). | |
| Phase 2 | This compound + S-1 | Advanced Non-Small-Cell Lung Cancer (NSCLC) | Overall Response Rate (ORR): 19.7% (vs. 10.3% for S-1 alone). Median Progression-Free Survival (PFS) did not improve. | |
| Phase 2 | This compound + S-1 | Advanced Gastric Cancer (AGC) | ORR: 5.0%; Disease Control Rate (DCR): 70.0% in heavily pretreated patients. |
Table 2: Preclinical In Vitro Efficacy of this compound
| Cell Line | Combination Drug | This compound Concentration | Outcome | Reference |
| Various Cancer Cell Lines | FdUrd | 10 µmol/L | Clearly increased cytotoxicity of FdUrd. | |
| Various Cancer Cell Lines | 5-FU | 10 µmol/L | Increased cytotoxicity of 5-FU (less pronounced than with FdUrd). | |
| HeLa Cells | 5-FU | 10 µmol/L | Enhanced cell growth inhibition compared to 5-FU alone. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Crystal Violet Staining)
This protocol is adapted from methodologies used in preclinical studies of this compound.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare fresh stock solutions of this compound (e.g., in DMSO) and the fluoropyrimidine (e.g., 5-FU or FdUrd) in culture medium.
-
Treatment: Treat the cells with a serial dilution of the fluoropyrimidine in the presence or absence of a fixed concentration of this compound (e.g., 10 µmol/L). Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Staining:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 100% methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Wash away excess stain with water and allow the plates to air dry.
-
-
Quantification:
-
Solubilize the stain by adding a solution such as 10% acetic acid.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 values.
Protocol 2: dUTPase Activity Assay in Cell Extracts
This protocol outlines a general method to assess the inhibitory effect of this compound on dUTPase activity in cell lysates.
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant (crude cell extract).
-
Determine the protein concentration of the extract using a standard method (e.g., BCA assay).
-
-
Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing the cell extract, reaction buffer, and the substrate dUTP (e.g., at 1 µmol/L).
-
For the test condition, add this compound (e.g., at 10 µmol/L). Include a no-inhibitor control.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Analysis of dUTP Hydrolysis:
-
Stop the reaction (e.g., by heat inactivation or addition of a stop solution).
-
Analyze the amount of remaining dUTP and the product dUMP using a method such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Calculate the percentage of dUTP hydrolysis in the presence and absence of this compound to determine its inhibitory activity.
Visualizations
References
refining TAS-114 treatment schedules for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining TAS-114 treatment schedules to maximize experimental efficacy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that functions as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1]
-
dUTPase Inhibition: By inhibiting dUTPase, this compound prevents the breakdown of deoxyuridine triphosphate (dUTP) and 5-fluoro-deoxyuridine triphosphate (FdUTP), an active metabolite of 5-fluorouracil (5-FU). This leads to the increased incorporation of these aberrant nucleotides into DNA by DNA polymerase, resulting in DNA damage and subsequent tumor cell death.[1]
-
DPD Inhibition: DPD is the primary enzyme responsible for the catabolism of 5-FU. By inhibiting DPD, this compound increases the bioavailability and therapeutic efficacy of co-administered fluoropyrimidine drugs like S-1 and capecitabine. This dual action allows for potentially lower doses of the fluoropyrimidine, which may reduce its associated toxicities.[1]
Q2: What is the recommended solvent and storage for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to ensure stability.
Q3: What are some common adverse events observed with this compound in clinical trials?
A3: In clinical studies where this compound was combined with fluoropyrimidines like S-1 or capecitabine, the most frequently reported treatment-related adverse events included anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, and pigmentation disorders.[2] Grade 3 or higher treatment-related adverse events have included anemia, leucopenia, neutropenia, and rash.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| In Vitro: Lower than expected cytotoxicity | 1. Suboptimal concentration of this compound. 2. Inappropriate incubation time. 3. Cell line insensitivity. | 1. Perform a dose-response experiment with this compound concentrations ranging from 1 µM to 10 µM in combination with the fluoropyrimidine. 2. Ensure an incubation time of at least 72 hours. 3. Verify the expression levels of dUTPase and DPD in your cell line, as this may influence sensitivity. Consider testing a panel of cell lines. |
| In Vivo: High toxicity or animal morbidity | 1. This compound dosage is too high for the specific animal model or strain. 2. The combined dosage of this compound and the fluoropyrimidine is too toxic. | 1. Reduce the dose of this compound. Preclinical studies have used a wide range of oral doses (e.g., 37.5-1,200 mg/kg/day in mice). 2. Consider a dose reduction of the co-administered fluoropyrimidine. The DPD inhibitory action of this compound increases the systemic exposure of the fluoropyrimidine. |
| In Vivo: Anemia observed (e.g., pale paws, lethargy) | Anemia is a known side effect of this compound in combination with fluoropyrimidines. | 1. Monitor complete blood counts (CBCs) regularly. 2. In a research setting, consider dose interruption or reduction of both this compound and the fluoropyrimidine based on the severity of anemia. 3. For severe anemia, supportive care measures may be necessary according to institutional animal care and use committee (IACUC) guidelines. In clinical settings, this may involve blood transfusions or the use of erythropoiesis-stimulating agents. |
| In Vivo: Skin rash or dermatitis observed | Skin toxicities are a reported side effect. | 1. Visually inspect the animals regularly for any signs of skin irritation or rash. 2. For mild to moderate skin reactions, consider topical supportive care as recommended by a veterinarian. 3. For severe or persistent skin toxicities, dose interruption or reduction of the treatment regimen should be considered. |
Data Presentation
Table 1: Summary of Preclinical and Clinical Dosing of this compound
| Setting | Combination Agent(s) | This compound Dose/Concentration | Schedule | Reference |
| In Vitro | FdUrd or 5-FU | 1-10 µM | 72 hours | N/A |
| In Vivo (Mouse Xenograft) | Capecitabine | 37.5-1,200 mg/kg/day (oral) | Daily for 1-14 days | N/A |
| Phase I Clinical Trial (Advanced Solid Tumors) | S-1 | 5-240 mg/m² (oral, BID) | 14 days on, 7 days off | |
| Phase I Clinical Trial (Advanced Solid Tumors) | Capecitabine | 10-360 mg/m² (oral, BID) | 14 days on, 7 days off | |
| Phase II Clinical Trial (NSCLC) | S-1 | 400 mg (flat dose, equivalent to 240 mg/m²) (oral, BID) | 14 days on, 7 days off | |
| Phase II Clinical Trial (Advanced Gastric Cancer) | S-1 | 400 mg (oral, BID) | 14 days on, 7 days off |
Table 2: Clinical Efficacy of this compound in Combination Therapy
| Trial Phase | Cancer Type | Combination | Metric | This compound Combo Arm | Control Arm | Reference |
| Phase II | NSCLC | This compound + S-1 | Median PFS | 3.65 months | 4.17 months (S-1 alone) | |
| Phase II | NSCLC | This compound + S-1 | ORR | 19.7% | 10.3% (S-1 alone) | |
| Phase II | Advanced Gastric Cancer | This compound + S-1 | ORR | 5.0% | N/A | |
| Phase II | Advanced Gastric Cancer | This compound + S-1 | DCR | 70.0% | N/A |
PFS: Progression-Free Survival, ORR: Objective Response Rate, DCR: Disease Control Rate, NSCLC: Non-Small Cell Lung Cancer.
Experimental Protocols
1. In Vitro Cell Viability Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT116, SW480, MCF7, A549).
-
Reagents: this compound, 5-Fluorouracil (5-FU) or 5-Fluoro-2'-deoxyuridine (FdUrd), cell culture medium, fetal bovine serum (FBS), antibiotics, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the fluoropyrimidine in cell culture medium.
-
Treat cells with the fluoropyrimidine alone or in combination with varying concentrations of this compound (e.g., 1, 3, 10 µM). Include untreated and vehicle-treated (DMSO) controls.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
2. In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice).
-
Tumor Model: Subcutaneously implant human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of each mouse.
-
Reagents: this compound, capecitabine or S-1, and appropriate vehicle for oral gavage.
-
Procedure:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, fluoropyrimidine alone, this compound alone, combination of this compound and fluoropyrimidine).
-
Administer treatments as scheduled (e.g., daily oral gavage).
-
Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor animal health daily for signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
References
- 1. Supportive Treatments for Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of TAS-114 and Other DPD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dihydropyrimidine dehydrogenase (DPD) inhibitor TAS-114 with other notable DPD inhibitors used in oncology. The information is compiled from preclinical and clinical studies to aid in research and drug development.
Introduction to DPD Inhibition in Cancer Therapy
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1] Inhibition of DPD can increase the bioavailability and efficacy of 5-FU and its prodrugs, such as capecitabine and tegafur.[2] This has led to the development of several DPD inhibitors for use in combination with fluoropyrimidine-based chemotherapies.
This compound is a novel oral small molecule that exhibits a dual inhibitory function against both DPD and deoxyuridine triphosphatase (dUTPase).[3][4] Its primary mechanism of enhancing fluoropyrimidine cytotoxicity is believed to be through dUTPase inhibition, which leads to increased misincorporation of fluorodeoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate (dUTP) into DNA, ultimately causing DNA damage and cell death.[5] The DPD inhibition by this compound is considered moderate and contributes to increasing the plasma concentration of 5-FU.
This guide compares the efficacy of this compound to other DPD inhibitors, including gimeracil, uracil (as part of tegafur/uracil), and eniluracil.
Preclinical Efficacy and DPD Inhibitory Activity
While specific IC50 values for direct comparison are not consistently reported across studies, the relative DPD inhibitory potencies have been described.
| Inhibitor | DPD Inhibitory Potency | Additional Mechanisms | Key Findings in Preclinical Studies |
| This compound | Moderate | dUTPase inhibition | Showed synergistic cytotoxicity with 5-FU and FdUrd in various cancer cell lines. The enhancement of cytotoxicity was more significant than that observed with the potent DPD inhibitor gimeracil alone, suggesting a primary role for dUTPase inhibition. |
| Gimeracil | Potent | Radiosensitizing effects by inhibiting homologous recombination. | A component of the oral fluoropyrimidine S-1. Significantly increases 5-FU concentrations. |
| Uracil | Competitive, Reversible | - | A component of the oral fluoropyrimidine UFT (tegafur/uracil). Competitively inhibits DPD to increase 5-FU levels. |
| Eniluracil | Potent, Irreversible | - | Potent inactivator of DPD, leading to complete and sustained inhibition. |
Clinical Efficacy Comparison
Direct head-to-head clinical trials comparing this compound-based regimens with those containing other DPD inhibitors are limited. The following tables summarize efficacy data from separate clinical trials in patients with metastatic colorectal cancer (mCRC), unless otherwise specified. It is important to note that cross-trial comparisons have inherent limitations due to differences in study design, patient populations, and treatment lines.
This compound Based Regimens
| Trial (NCT number) | Treatment Arm | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| Phase I (NCT02025803) | This compound + Capecitabine | Advanced solid tumors | Dose-escalation cohort: 6.1% PR; Expansion cohorts: 3.6% PR | Not Reported | Not Reported |
| Phase II (in NSCLC) | This compound + S-1 | Advanced non-small-cell lung cancer | 19.7% | 3.65 months | 7.92 months |
Other DPD Inhibitor-Based Regimens in mCRC
| Drug Combination (DPD Inhibitor) | Trial | Treatment Arm | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| S-1 (Gimeracil) + Oxaliplatin | Phase III | S-1 + Oxaliplatin | 54.3% | Not Reported | 1-year: 73.6%, 2-year: 39.1% |
| UFT (Uracil) + Leucovorin | Phase III | UFT + Leucovorin | 11.7% | 3.5 months | 12.4 months |
| UFT (Uracil) + Leucovorin + Bevacizumab (in elderly) | Phase II | UFT + LV + Bevacizumab | 40% | 8.2 months | 23.0 months |
| UFT (Uracil) + Leucovorin + Irinotecan | Phase I/II | UFT + LV + Irinotecan | 19% | Not Reported | Not Reported |
Signaling Pathways and Mechanisms of Action
Dual Inhibition by this compound
This compound enhances the efficacy of fluoropyrimidines through two distinct mechanisms: DPD inhibition and dUTPase inhibition. DPD inhibition increases the systemic exposure of 5-FU, while dUTPase inhibition potentiates its cytotoxic effects at the cellular level.
Caption: Dual mechanism of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays mentioned in the evaluation of this compound and other DPD inhibitors.
In Vitro DPD Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPD.
References
A Comparative Guide: TAS-114 versus Gimeracil in 5-Fluorouracil Potentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAS-114 and gimeracil, focusing on their roles in potentiating the anticancer effects of 5-fluorouracil (5-FU). The information presented is supported by experimental data to aid in research and development decisions.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. Its efficacy is often limited by rapid catabolism and the development of resistance. To overcome these challenges, inhibitors of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, have been developed. Gimeracil is a potent DPD inhibitor. More recently, novel agents like this compound have emerged with a dual mechanism of action, targeting both DPD and deoxyuridine triphosphatase (dUTPase), an enzyme involved in DNA synthesis and repair. This guide compares the mechanisms, preclinical and clinical efficacy, and safety profiles of this compound and gimeracil in the context of 5-FU therapy.
Mechanism of Action
Gimeracil primarily enhances 5-FU efficacy by inhibiting DPD, thereby increasing the bioavailability and prolonging the half-life of 5-FU.[1][2][3] this compound, in contrast, possesses a dual inhibitory function. It moderately inhibits DPD and potently inhibits dUTPase.[4][5] The inhibition of dUTPase by this compound leads to an accumulation of deoxyuridine triphosphate (dUTP) and the 5-FU metabolite fluoro-deoxyuridine triphosphate (FdUTP). The misincorporation of these nucleotides into DNA induces DNA damage and enhances the cytotoxic effects of 5-FU. Notably, the dUTPase inhibition by this compound is considered to be the major contributor to its enhancement of 5-FU's antitumor activity.
Preclinical Data
Enzyme Inhibitory Activity
Preclinical studies have demonstrated the distinct inhibitory profiles of this compound and gimeracil. Gimeracil is a highly potent inhibitor of DPD. In contrast, this compound exhibits potent inhibition of dUTPase and moderate, reversible inhibition of DPD.
| Compound | Target Enzyme | Inhibitory Potency | Reference |
| This compound | DPD | IC50: 1046 ng/mL (est.), Ki: 966 ng/mL | |
| dUTPase | Potent inhibitor (specific IC50 not stated) | ||
| Gimeracil | DPD | Ki: 1.51 nM |
In Vitro Cytotoxicity
The addition of this compound has been shown to significantly enhance the cytotoxicity of 5-FU and its precursor FdUrd in various cancer cell lines. Studies comparing this compound and gimeracil in HeLa cells demonstrated that this compound had a more pronounced effect in potentiating 5-FU cytotoxicity, suggesting that dUTPase inhibition plays a more significant role than DPD inhibition in this context.
In Vivo Pharmacokinetics and Efficacy
In a study using mice co-administered with capecitabine (a 5-FU prodrug), both this compound and gimeracil increased the plasma concentration of 5-FU. However, gimeracil led to a substantially higher increase in 5-FU levels compared to this compound, reflecting its more potent DPD inhibition.
| Treatment Group (in mice) | Dose (mg/kg) | Plasma 5-FU AUC (ng·h/mL) | Reference |
| Capecitabine alone | 240 | 109 | |
| Capecitabine + this compound | 240 / 38 | 450 | |
| Capecitabine + Gimeracil | 240 / 0.18 | 2247 |
Despite the more moderate effect on 5-FU plasma levels, the dual inhibition by this compound has been shown to significantly improve the therapeutic efficacy of capecitabine in xenograft models.
Clinical Data
This compound Clinical Trials
A phase 2 clinical trial (NCT02855125) evaluated this compound in combination with S-1 (a combination drug containing tegafur, gimeracil, and oteracil) versus S-1 alone in patients with advanced non-small-cell lung cancer (NSCLC). While the combination did not significantly improve progression-free survival (PFS), it did show a higher overall response rate (ORR).
| NCT02855125: this compound + S-1 vs. S-1 in NSCLC | This compound + S-1 | S-1 Alone | Reference |
| Median PFS | 3.65 months | 4.17 months | |
| Median OS | 7.92 months | 9.82 months | |
| ORR | 19.7% | 10.3% | |
| Disease Control Rate | 80.3% | 75.9% | |
| Grade ≥3 Anemia | Higher | Lower | |
| Grade ≥3 Skin Toxicities | Higher | Lower |
A phase 1 study of this compound in combination with capecitabine (NCT02025803) in patients with advanced solid tumors established a maximum tolerated dose and showed preliminary antitumor activity.
Gimeracil (as part of S-1) Clinical Trials
S-1, which contains gimeracil, has been extensively studied, particularly in gastric cancer. The SPIRITS trial, a phase 3 study, compared S-1 plus cisplatin to S-1 alone in patients with advanced gastric cancer. The combination therapy demonstrated significantly longer overall survival (OS) and PFS.
| SPIRITS Trial: S-1 + Cisplatin vs. S-1 in Gastric Cancer | S-1 + Cisplatin | S-1 Alone | Reference |
| Median OS | 13.0 months | 11.0 months | |
| Median PFS | 6.0 months | 4.0 months | |
| Response Rate | 54% | 31% | |
| Grade 3/4 Leucopenia | Higher | Lower | |
| Grade 3/4 Neutropenia | Higher | Lower | |
| Grade 3/4 Anemia | Higher | Lower | |
| Grade 3/4 Nausea | Higher | Lower | |
| Grade 3/4 Anorexia | Higher | Lower |
The FLAGS trial, another phase 3 study, compared S-1 plus cisplatin to infusional 5-FU plus cisplatin in patients with advanced gastric or gastroesophageal adenocarcinoma. The S-1 combination was non-inferior in terms of OS but had a significantly better safety profile, with lower rates of grade 3/4 neutropenia and other toxicities.
| FLAGS Trial: S-1 + Cisplatin vs. 5-FU + Cisplatin in Gastric/GEJ Cancer | S-1 + Cisplatin | 5-FU + Cisplatin | Reference |
| Median OS | 8.6 months | 7.9 months | |
| Grade 3/4 Neutropenia | 32.3% | 63.6% | |
| Complicated Neutropenia | 5.0% | 14.4% | |
| Grade 3/4 Stomatitis | 1.3% | 13.6% | |
| Treatment-related Deaths | 2.5% | 4.9% |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
A standard operating procedure for an enzymatic activity inhibition assay involves several key steps. First, the optimal conditions for the catalytic reaction are determined, including the concentrations of the active enzyme and substrate. The assay is then performed in the presence of varying concentrations of the inhibitor to determine the concentration at which the enzyme's activity is reduced by 50% (IC50). For DPD and dUTPase inhibition assays, specific substrates (e.g., 5-FU for DPD, dUTP for dUTPase) and detection methods (e.g., radioenzymatic assay, malachite green assay for phosphate release) are employed.
In Vitro Cytotoxicity Assay (General Protocol)
Cytotoxicity assays, such as the MTT or resazurin assay, are used to assess the effect of a compound on cell viability. Cancer cell lines are seeded in multi-well plates and exposed to various concentrations of the test compounds (e.g., 5-FU alone, and in combination with this compound or gimeracil) for a defined period (e.g., 72 hours). The cell viability is then measured by assessing metabolic activity, and the IC50 value is calculated.
Conclusion
This compound and gimeracil represent two distinct strategies for enhancing the therapeutic efficacy of 5-FU. Gimeracil is a potent DPD inhibitor that significantly increases the systemic exposure of 5-FU, which has been clinically validated in the S-1 formulation. This compound offers a novel, dual mechanism of action by inhibiting both dUTPase and DPD. While its DPD inhibitory effect is more moderate than that of gimeracil, its potent inhibition of dUTPase introduces an additional mechanism of cytotoxicity by promoting DNA damage.
The choice between these agents in a drug development context may depend on the specific therapeutic strategy. Gimeracil's potent DPD inhibition is well-suited for oral 5-FU prodrug formulations aiming to mimic continuous infusion 5-FU. This compound's dual mechanism may offer an advantage in overcoming certain resistance mechanisms and could be particularly effective in tumors with deficiencies in DNA repair pathways. Further clinical investigation is warranted to fully elucidate the comparative efficacy and optimal patient populations for this compound-based therapies.
References
- 1. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validating the Dual-Inhibitor Effect of TAS-114: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAS-114's performance with other alternatives, supported by experimental data. This compound is an orally active, first-in-class dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1] Its primary therapeutic application is to enhance the efficacy of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (5-FU) and its prodrugs capecitabine and S-1.[2][3][4]
The dual inhibitory action of this compound targets two key enzymes in the 5-FU metabolic pathway:
-
DPD Inhibition: DPD is the primary enzyme responsible for the catabolism of 5-FU. By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, allowing for sustained cytotoxic effects on cancer cells.[2]
-
dUTPase Inhibition: dUTPase prevents the incorporation of deoxyuridine triphosphate (dUTP) and the 5-FU metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP), into DNA. This compound's inhibition of dUTPase leads to an accumulation of these metabolites, promoting their misincorporation into DNA, which in turn induces DNA damage and apoptosis in cancer cells.
This guide will delve into the experimental validation of this dual-inhibitor effect, comparing this compound with established DPD inhibitors, gimeracil and uracil, and discussing the methodologies to assess its dUTPase inhibitory function.
Data Presentation
The following tables summarize the quantitative data gathered from preclinical studies to compare the inhibitory effects and cytotoxic enhancement of this compound and its alternatives.
Table 1: Comparison of DPD Inhibition
| Inhibitor | Target | IC50 | Mechanism of Action |
| This compound | DPD | 1046 ng/mL | Moderate and reversible |
| Gimeracil | DPD | Ki of 1.51 nM | Potent, competitive inhibitor |
| Uracil | DPD | Not specified | Competitive substrate |
Table 2: Enhancement of Fluoropyrimidine Cytotoxicity
| Inhibitor Combination | Cell Line | Fold Increase in 5-FU Cytotoxicity |
| This compound + 5-FU | HeLa | Significant potentiation observed |
| Gimeracil + 5-FU | HeLa | Little potentiation observed |
| Uracil + 5-FU | MIAPaCa-2 | 2.0-fold |
| Uracil + 5-FU | HuTu80 | 1.5-fold |
Note: While a specific IC50 value for this compound's inhibition of dUTPase is not publicly available, it is described as a "strong and competitive" inhibitor. The enhancement of fluoropyrimidine cytotoxicity by this compound is attributed to its dual inhibitory effect, with dUTPase inhibition playing a major role.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to validate the dual-inhibitor effect of this compound or similar compounds.
DPD Inhibition Assay (Human Liver S9 Fraction)
This protocol is adapted from methodologies used to assess the inhibitory activity of compounds on DPD, the rate-limiting enzyme in 5-FU catabolism.
Materials:
-
Human liver S9 fraction
-
5-Fluorouracil (5-FU)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (e.g., this compound, gimeracil, uracil)
-
Acetonitrile
-
HPLC system with UV detection
Procedure:
-
Prepare a reaction mixture containing human liver S9 fraction, 5-FU, and the test compound at various concentrations in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding NADPH.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the remaining 5-FU concentration.
-
Calculate the percentage of DPD inhibition by comparing the amount of 5-FU metabolized in the presence and absence of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dUTPase Inhibition Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate released from the hydrolysis of dUTP by dUTPase.
Materials:
-
Recombinant human dUTPase
-
dUTP solution
-
Reaction buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Test compound (e.g., this compound)
-
Malachite Green reagent
-
Sodium citrate solution
-
96-well microplate
-
Plate reader
Procedure:
-
Add the reaction buffer, dUTPase, and the test compound at various concentrations to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the dUTP solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding the Malachite Green reagent, which will form a colored complex with the released inorganic phosphate.
-
Add sodium citrate solution to stabilize the color.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percentage of dUTPase inhibition by comparing the absorbance in the presence and absence of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (Crystal Violet Staining)
This assay is used to determine the effect of a compound on cell viability by staining the adherent cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29)
-
Cell culture medium
-
96-well cell culture plates
-
Test compounds (e.g., this compound, 5-FU, gimeracil, uracil)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Solubilization solution (e.g., methanol)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds, alone or in combination, for a specified period (e.g., 72 hours).
-
After the treatment period, gently wash the cells with PBS.
-
Fix the cells by adding the fixing solution and incubating for 15 minutes at room temperature.
-
Wash the cells with PBS and allow them to air dry.
-
Add the Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells with water to remove the excess stain and allow the plate to dry.
-
Solubilize the stain by adding methanol to each well and incubating for 20 minutes on a shaker.
-
Measure the absorbance at 570 nm using a plate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Mandatory Visualization
// Nodes Capecitabine [label="Capecitabine\n(Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"]; _5FU [label="5-Fluorouracil\n(5-FU)", fillcolor="#FBBC05", fontcolor="#202124"]; FdUMP [label="FdUMP", fillcolor="#FBBC05", fontcolor="#202124"]; TS [label="Thymidylate\nSynthase (TS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dTMP [label="dTMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; dTTP [label="dTTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_synthesis [label="DNA Synthesis", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; FdUTP [label="FdUTP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dUTP [label="dUTP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dUTPase [label="dUTPase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_damage [label="DNA Damage &\nApoptosis", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DPD [label="Dihydropyrimidine\nDehydrogenase (DPD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inactive_metabolites [label="Inactive Metabolites", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"]; TAS114_dUTPase [label="this compound", shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=0.5, height=0.5]; TAS114_DPD [label="this compound", shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=0.5, height=0.5];
// Edges Capecitabine -> _5FU [label="Metabolism"]; _5FU -> FdUMP [label="Anabolism"]; FdUMP -> TS [arrowhead=tee, color="#EA4335"]; TS -> dTMP [style=dashed]; dTMP -> dTTP; dTTP -> DNA_synthesis; _5FU -> FdUTP [label="Anabolism"]; FdUTP -> DNA_synthesis [color="#EA4335"]; dUTP -> DNA_synthesis [color="#EA4335"]; FdUTP -> dUTPase [arrowhead=tee, style=dashed, color="#EA4335"]; dUTP -> dUTPase [arrowhead=tee, style=dashed, color="#EA4335"]; DNA_synthesis -> DNA_damage [label="Incorporation of\nFdUTP & dUTP", color="#EA4335"]; TAS114_dUTPase -> dUTPase [arrowhead=tee, color="#EA4335", style=bold]; _5FU -> DPD [style=dashed]; DPD -> Inactive_metabolites; TAS114_DPD -> DPD [arrowhead=tee, color="#EA4335", style=bold]; } end_dot Caption: Fluoropyrimidine metabolism and this compound's dual inhibitory action.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme_assays [label="Enzyme Inhibition Assays", fillcolor="#FBBC05", fontcolor="#202124"]; dpd_assay [label="DPD Inhibition Assay\n(Human Liver S9)", fillcolor="#FFFFFF", fontcolor="#202124"]; dutpase_assay [label="dUTPase Inhibition Assay\n(e.g., Malachite Green)", fillcolor="#FFFFFF", fontcolor="#202124"]; cell_based_assays [label="Cell-Based Assays", fillcolor="#FBBC05", fontcolor="#202124"]; cytotoxicity_assay [label="Cytotoxicity Assay\n(e.g., Crystal Violet)", fillcolor="#FFFFFF", fontcolor="#202124"]; data_analysis [label="Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50_determination [label="IC50 Determination", fillcolor="#FFFFFF", fontcolor="#202124"]; synergy_analysis [label="Synergy Analysis\n(Combination Index)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> enzyme_assays; enzyme_assays -> dpd_assay; enzyme_assays -> dutpase_assay; dpd_assay -> data_analysis; dutpase_assay -> data_analysis; start -> cell_based_assays; cell_based_assays -> cytotoxicity_assay; cytotoxicity_assay -> data_analysis; data_analysis -> ic50_determination; data_analysis -> synergy_analysis; ic50_determination -> end; synergy_analysis -> end; } end_dot Caption: Experimental workflow for validating dual-inhibitor effects.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human phase 1 study of novel dUTPase inhibitor this compound in combination with S-1 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
TAS-114's Impact on Cytotoxicity: A Comparative Analysis of Paclitaxel and FdUrd
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic effects of paclitaxel and 5-fluoro-2'-deoxyuridine (FdUrd) when co-administered with TAS-114, a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). This analysis is supported by experimental data and detailed methodologies.
This compound has been shown to modulate the therapeutic efficacy of fluoropyrimidine-based chemotherapies.[1][2] This guide delves into its specific impact on the cytotoxicity of FdUrd, a fluoropyrimidine, versus paclitaxel, a microtubule-stabilizing agent.
Quantitative Data Summary
The co-administration of this compound demonstrates a significant enhancement of FdUrd-induced cytotoxicity in various cancer cell lines. In contrast, this compound exhibits little to no effect on the cytotoxic activity of paclitaxel.[1] This differential impact is attributed to their distinct mechanisms of action.
| Treatment | Cancer Cell Lines | Observed Cytotoxic Effect | Reported Assay | Treatment Duration |
| Paclitaxel | Various | No significant change in cytotoxicity with the addition of this compound. | Crystal Violet Staining | 72 hours |
| FdUrd | Various (including HeLa, NUGC-4, NCI-H441, HT-29, CFPAC-1, and MCF-7) | This compound (at 10 µmol/L) clearly increased the cytotoxicity of FdUrd. The enhancement is dose-dependent for this compound concentrations between 1-10 µM.[1][3] | Crystal Violet Staining | 72 hours |
Experimental Protocols
The following is a detailed methodology for the crystal violet cytotoxicity assay, a common method used to assess the impact of these compounds on cell viability.
Crystal Violet Cytotoxicity Assay
This assay is used to determine cell viability by staining the DNA of adherent cells. A reduction in the number of stained cells correlates with increased cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
96-well tissue culture plates
-
Paclitaxel
-
FdUrd
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.5% Crystal Violet staining solution
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the adherent cancer cells into 96-well plates at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of paclitaxel or FdUrd, both alone and in combination with a fixed concentration of this compound (e.g., 10 µM). Include wells with untreated cells as a negative control and wells with media alone as a blank.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Fixation: After incubation, gently wash the cells with PBS. Then, add the fixative solution to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Remove the fixative and add the 0.5% crystal violet solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.
-
Washing: Carefully wash the plates with water to remove the excess stain.
-
Solubilization: Air dry the plates completely. Add a solubilization solution to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the untreated control. IC50 values (the concentration of a drug that inhibits 50% of cell growth) can be determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The differential effect of this compound on paclitaxel and FdUrd is rooted in their distinct molecular mechanisms.
Experimental Workflow
Caption: Experimental workflow for assessing cytotoxicity.
FdUrd and this compound Signaling Pathway
FdUrd's cytotoxic effect is initiated by its conversion to FdUMP, which inhibits thymidylate synthase. This leads to an imbalance in the deoxynucleotide triphosphate (dNTP) pool and the accumulation of dUTP. This compound inhibits dUTPase, preventing the breakdown of dUTP and FdUTP. The accumulation of these nucleotides leads to their misincorporation into DNA, causing DNA damage and triggering apoptosis.
Caption: FdUrd and this compound combined mechanism of action.
Paclitaxel Signaling Pathway
Paclitaxel functions by stabilizing microtubules, which are crucial for cell division. This stabilization disrupts the normal dynamics of the mitotic spindle, leading to mitotic arrest at the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers apoptosis through various signaling cascades, including the PI3K/Akt and MAPK pathways.
Caption: Paclitaxel's mechanism leading to apoptosis.
References
TAS-114: A Dual Inhibitor Enhancing Fluoropyrimidine-Based Chemotherapy Across Preclinical Models
A comprehensive analysis of TAS-114's antitumor efficacy, showcasing its potentiation of fluoropyrimidine activity through a dual-inhibition mechanism. This guide provides a comparative look at its performance in various cancer models, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound is an innovative, orally administered small molecule that functions as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). Its primary therapeutic action is not as a standalone cytotoxic agent, but as a powerful enhancer of fluoropyrimidine-based chemotherapies such as 5-fluorouracil (5-FU), capecitabine, and S-1. By targeting two key enzymes involved in fluoropyrimidine metabolism and DNA synthesis, this compound aims to improve treatment efficacy and overcome resistance mechanisms.
Mechanism of Action: A Two-Pronged Attack
This compound's unique mechanism of action stems from its ability to simultaneously inhibit dUTPase and DPD.
-
dUTPase Inhibition: dUTPase plays a crucial role in preventing the misincorporation of deoxyuridine triphosphate (dUTP) and its fluorinated analog, fluorodeoxyuridine triphosphate (FdUTP), into DNA. By inhibiting dUTPase, this compound leads to an accumulation of these nucleotides, which are then erroneously incorporated into the DNA of rapidly dividing cancer cells. This incorporation disrupts DNA integrity and function, ultimately triggering cell death.
-
DPD Inhibition: DPD is the rate-limiting enzyme in the catabolism of 5-FU. By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor effects.
This dual-inhibition strategy not only potentiates the cytotoxic effects of fluoropyrimidines but may also broaden their therapeutic window.
In Vitro Antitumor Activity
In various cancer cell lines, this compound has demonstrated a significant ability to enhance the cytotoxicity of fluoropyrimidines. When combined with 5-FU or its active metabolite, 5-fluoro-2'-deoxyuridine (FdUrd), this compound shows a dose-dependent increase in growth inhibition across a panel of human cancer cell lines, including those of cervical (HeLa), gastric (NUGC-4), lung (NCI-H441), colon (HT-29), pancreatic (CFPAC-1), and breast (MCF-7) origin.[1]
A key finding is the superior potentiation of 5-FU cytotoxicity by this compound when compared to a selective DPD inhibitor, gimeracil, in HeLa cells.[2] This suggests that the inhibition of dUTPase is the primary driver of the enhanced antitumor effect observed with this compound in combination with fluoropyrimidines.[2]
In Vivo Antitumor Activity: Xenograft Models
The enhanced antitumor efficacy of this compound in combination with fluoropyrimidines has been validated in preclinical xenograft models. In a study utilizing a human breast cancer MX-1 xenograft model in nude mice, the co-administration of this compound with capecitabine (an oral prodrug of 5-FU) resulted in a significant dose-dependent inhibition of tumor growth.
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Capecitabine | 539 | 50.8 |
| Capecitabine + this compound | 539 + 37.5 | 60.1 |
| Capecitabine + this compound | 539 + 75 | 68.2 |
| Capecitabine + this compound | 539 + 150 | 75.4 |
| Capecitabine + this compound | 240 + 600 | 70.3 |
| Capecitabine + Gimeracil | 240 + 0.7 | 56.4 |
| Data adapted from a study in an MX-1 xenograft mouse model. |
The combination of this compound and capecitabine demonstrated a greater tumor growth inhibition compared to capecitabine alone. Furthermore, the combination of a reduced dose of capecitabine with this compound showed superior efficacy to a higher dose of capecitabine alone, highlighting the potential for dose reduction and improved safety profiles. When compared to the combination of capecitabine with the DPD inhibitor gimeracil, the this compound combination showed a more potent antitumor effect, again emphasizing the critical role of dUTPase inhibition.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
References
Independent Verification of TAS-114's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAS-114, a first-in-class dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD), with other fluoropyrimidine-based chemotherapy alternatives. The information presented is supported by experimental data to aid in the independent verification of this compound's mechanism of action.
Introduction to this compound
This compound is an orally active small molecule inhibitor designed to enhance the therapeutic efficacy of fluoropyrimidine anticancer drugs, such as 5-fluorouracil (5-FU) and its prodrugs capecitabine and tegafur (a component of S-1).[1][2] It achieves this through a dual mechanism of action:
-
Dihydropyrimidine Dehydrogenase (DPD) Inhibition: DPD is the primary enzyme responsible for the catabolism and inactivation of 5-FU.[2] By inhibiting DPD, this compound increases the bioavailability and systemic exposure of 5-FU, allowing for lower, less toxic doses of fluoropyrimidine drugs to be administered.[2]
-
Deoxyuridine Triphosphatase (dUTPase) Inhibition: dUTPase plays a crucial role in preventing the incorporation of uracil into DNA by hydrolyzing deoxyuridine triphosphate (dUTP). Inhibition of dUTPase by this compound leads to an accumulation of dUTP and 5-fluoro-dUTP (a metabolite of 5-FU), which are subsequently misincorporated into DNA. This DNA damage triggers cell death in rapidly dividing cancer cells.
This dual inhibition strategy aims to improve the therapeutic window of fluoropyrimidine-based chemotherapies by simultaneously boosting their anticancer activity and reducing their side effects.
Comparison with Alternatives
The primary alternatives to this compound for enhancing fluoropyrimidine efficacy are single-target DPD inhibitors. This section compares this compound with two such inhibitors, gimeracil and eniluracil, as well as the fluoropyrimidine prodrug capecitabine and the combination drug S-1.
Data Presentation: Quantitative Comparison
| Parameter | This compound | Gimeracil | Eniluracil | Capecitabine | S-1 |
| Mechanism of Action | Dual dUTPase/DPD inhibitor | DPD inhibitor | Irreversible DPD inhibitor | Prodrug of 5-FU | Combination of tegafur (5-FU prodrug), gimeracil (DPD inhibitor), and oteracil (orotate phosphoribosyltransferase inhibitor) |
| DPD Inhibition IC50 | ~1046 ng/mL (estimated) | Not explicitly found, but potent | Not explicitly found, but potent | N/A | N/A (contains gimeracil) |
| dUTPase Inhibition | Yes | No | No | No | No |
| Preclinical Efficacy (in combination with Capecitabine) | Dose-dependent tumor growth inhibition in MX-1 xenografts | Enhanced 5-FU cytotoxicity in TE-5R cells | N/A | N/A | N/A |
| Preclinical Efficacy (in combination with S-1) | Enhanced antitumor activity in various human cancer xenograft models | N/A | N/A | N/A | N/A |
| Clinical Development | Phase 1 and 2 trials completed | Component of approved drug S-1 | Investigated in clinical trials | Approved for various cancers | Approved for gastric cancer and others |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and its alternatives.
dUTPase Inhibition Assay
Objective: To determine the inhibitory activity of a compound against the dUTPase enzyme.
General Protocol:
-
Recombinant human dUTPase enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
The substrate, dUTP, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of product (dUMP and pyrophosphate) is quantified. This can be done using various methods, including a malachite green assay to detect the released inorganic pyrophosphate.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control with no inhibitor.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from the dose-response curve.
DPD Inhibition Assay
Objective: To measure the inhibitory effect of a compound on the DPD enzyme.
General Protocol:
-
A source of DPD enzyme (e.g., human liver S9 fractions) is pre-incubated with the test inhibitor (e.g., this compound, gimeracil, eniluracil).
-
The substrate, 5-fluorouracil (5-FU), and the cofactor, NADPH, are added to start the reaction.
-
The reaction mixture is incubated for a specific time at 37°C.
-
The reaction is stopped, and the amount of the 5-FU metabolite, dihydrofluorouracil (DHFU), is measured using a method like LC-MS/MS.
-
The DPD activity is calculated based on the rate of DHFU formation.
-
The IC50 value is determined by plotting the percentage of DPD inhibition against the inhibitor concentration.
Cell Viability (Cytotoxicity) Assay - Crystal Violet Staining
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound(s) (e.g., 5-FU alone or in combination with this compound or gimeracil) at various concentrations for a specified duration (e.g., 72 hours).
-
After the incubation period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The remaining adherent (viable) cells are fixed with a solution like methanol or paraformaldehyde.
-
The fixed cells are stained with a 0.5% crystal violet solution, which stains the cell nuclei.
-
Excess stain is washed away, and the plates are allowed to dry.
-
The stained dye is solubilized with a solvent such as methanol or acetic acid.
-
The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values for cytotoxicity can be determined.
Quantification of 5-FU Incorporation into DNA by LC-MS/MS
Objective: To measure the amount of 5-FU that has been incorporated into the DNA of cancer cells, a key indicator of dUTPase inhibition.
General Protocol:
-
Cancer cells are treated with 5-FU, with or without a dUTPase inhibitor like this compound.
-
After treatment, genomic DNA is extracted from the cells using a standard DNA isolation kit.
-
The purified DNA is enzymatically hydrolyzed to its constituent nucleosides.
-
The resulting nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A specific mass transition for 5-fluoro-2'-deoxyuridine (the nucleoside form of incorporated 5-FU) is monitored to quantify its abundance.
-
An internal standard, such as a stable isotope-labeled version of 5-fluoro-2'-deoxyuridine, is used for accurate quantification.
-
The amount of 5-FU incorporated into the DNA is expressed as a ratio to the total amount of DNA or to a normal nucleoside like deoxyguanosine.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for dUTPase inhibition assay.
Caption: Logical relationship of this compound's dual inhibition.
References
A Preclinical Showdown: TAS-114 Versus Other dUTPase Inhibitors in Cancer Therapy
A detailed comparison of the preclinical performance of the dual dUTPase and dihydropyrimidine dehydrogenase (DPD) inhibitor, TAS-114, against other emerging dUTPase inhibitors. This guide synthesizes available data on their mechanisms of action, potency, and efficacy in preclinical cancer models, providing a valuable resource for researchers and drug developers in the field of oncology.
Deoxyuridine triphosphatase (dUTPase) has emerged as a critical target in oncology. This enzyme plays a crucial housekeeping role by preventing the misincorporation of uracil into DNA. Its inhibition in cancer cells, particularly in combination with fluoropyrimidine-based chemotherapies, can lead to catastrophic DNA damage and subsequent cell death. This compound, a clinical-stage small molecule, has been a frontrunner in this class, uniquely inhibiting both dUTPase and dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-fluorouracil (5-FU) catabolism. This dual action not only enhances the therapeutic window of 5-FU but also potentiates its cytotoxic effects through dUTPase inhibition. This guide provides a comparative overview of the preclinical data available for this compound and other dUTPase inhibitors.
Mechanism of Action: A Two-Pronged Attack
The primary mechanism by which dUTPase inhibitors enhance the efficacy of fluoropyrimidine chemotherapy is by augmenting DNA damage. Fluoropyrimidines, such as 5-FU and its oral prodrug capecitabine, are metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS). This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP) and the 5-FU metabolite, fluorodeoxyuridine triphosphate (FdUTP).
Normally, dUTPase efficiently hydrolyzes dUTP and FdUTP, preventing their incorporation into DNA. However, in the presence of a dUTPase inhibitor like this compound, the levels of these aberrant nucleotides rise, leading to their misincorporation into newly synthesized DNA. The cellular machinery attempts to repair this damage through the base excision repair (BER) pathway, leading to a futile cycle of excision and re-incorporation that results in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][2]
This compound possesses a dual inhibitory function.[3] In addition to blocking dUTPase, it also inhibits DPD, the enzyme responsible for the rapid breakdown of 5-FU.[4] This DPD inhibition increases the bioavailability and prolongs the half-life of 5-FU, allowing for lower doses of the chemotherapeutic agent to achieve a therapeutic effect, potentially reducing its associated toxicities.[4]
Caption: General experimental workflow for preclinical evaluation of dUTPase inhibitors.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the dUTPase inhibitor in a living organism.
-
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once tumors are established, mice are randomized into treatment groups: vehicle control, chemotherapeutic agent alone, and the combination of the chemotherapeutic agent and the dUTPase inhibitor.
-
Treatments are administered according to a specific schedule (e.g., daily oral gavage for a set number of days).
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated to determine the efficacy of the combination treatment compared to the single agents.
-
Conclusion
This compound stands out in the landscape of dUTPase inhibitors due to its dual mechanism of action, inhibiting both dUTPase and DPD. This provides a unique advantage in combination with fluoropyrimidine-based chemotherapies by not only potentiating their DNA-damaging effects but also improving their pharmacokinetic profile. While other dUTPase inhibitors like CV6-168 are showing promise in early clinical development, a comprehensive, direct comparison of their preclinical performance with this compound awaits the publication of more detailed data. The continued investigation into this class of drugs holds significant potential for improving the treatment outcomes for patients with a variety of solid tumors. Future preclinical studies should aim to include head-to-head comparisons of these emerging dUTPase inhibitors to better delineate their respective therapeutic potential.
References
- 1. First-in-human phase 1 study of novel dUTPase inhibitor this compound in combination with S-1 in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dUTPase inhibition confers susceptibility to a thymidylate synthase inhibitor in DNA-repair-defective human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A semimechanistic population pharmacokinetic and pharmacodynamic model incorporating autoinduction for the dose justification of TAS‐114 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of TAS-114 in Combination Therapy: A Comparative Guide
An objective analysis of TAS-114's performance in combination with fluoropyrimidine-based chemotherapies, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a first-in-class oral dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD), is designed to improve the therapeutic efficacy of fluoropyrimidine-based chemotherapy.[1][2] By inhibiting DPD, the primary enzyme for 5-fluorouracil (5-FU) catabolism, this compound increases the bioavailability of 5-FU.[2][3] Simultaneously, its inhibition of dUTPase enhances the antitumor activity of 5-FU by promoting the incorporation of its active metabolites into DNA, leading to DNA damage and tumor cell death.[4] This dual-inhibition strategy aims to widen the therapeutic window of fluoropyrimidines by increasing their anti-cancer effects while potentially allowing for lower, less toxic doses.
This guide provides a comparative overview of the therapeutic index of this compound when used in combination with S-1 (an oral fluoropyrimidine) and capecitabine, drawing upon data from preclinical and clinical studies.
Performance Data: this compound in Combination Therapy
The following tables summarize the efficacy and safety data from key clinical trials evaluating this compound in combination with S-1 and capecitabine.
Table 1: Efficacy of this compound in Combination with S-1 in Advanced Non-Small-Cell Lung Cancer (NSCLC)
A randomized, phase 2 study compared the efficacy of this compound combined with S-1 versus S-1 alone in patients with advanced NSCLC who had previously received at least two treatment regimens.
| Efficacy Endpoint | This compound + S-1 (n=61) | S-1 Monotherapy (n=66) | Hazard Ratio (95% CI) | p-value |
| Overall Response Rate (ORR) | 19.7% | 10.3% | - | - |
| Median Progression-Free Survival (PFS) | 3.65 months | 4.17 months | 1.16 (0.71-1.88) | 0.2744 |
| Disease Control Rate (DCR) | 80.3% | 75.9% | - | - |
| Median Overall Survival (OS) | 7.92 months | 9.82 months | 1.31 (0.80-2.14) | 0.1431 |
Data sourced from a Phase 2 study in patients with advanced NSCLC.
Table 2: Safety Profile of this compound in Combination with S-1 in Advanced NSCLC
The same phase 2 study also reported on the safety and tolerability of the combination therapy.
| Adverse Event (Grade ≥3) | This compound + S-1 | S-1 Monotherapy |
| Anemia | Higher Incidence | Lower Incidence |
| Skin Toxicities | Higher Incidence | Lower Incidence |
| All Treatment-Related AEs | Higher Incidence | Lower Incidence |
Qualitative summary from the safety findings of the Phase 2 study.
Table 3: Safety and Efficacy of this compound in Combination with S-1 in Advanced Solid Tumors (Phase I)
A first-in-human phase 1 study established the maximum tolerated dose (MTD) and recommended dose (RD) for the combination of this compound and S-1 in patients with various advanced solid tumors.
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | This compound 200 mg/m² + S-1 36 mg/m² |
| Recommended Dose (RD) | This compound 240 mg/m² + S-1 30 mg/m² |
| Common Treatment-Related Adverse Events | |
| Anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, pigmentation disorder. | |
| Preliminary Efficacy | |
| Partial Response (PR) | Observed in 10 patients (NSCLC, pancreatic neuroendocrine tumor, gastric cancer, gallbladder cancer). |
Data from a Phase 1 dose-escalation study.
Table 4: Safety and Efficacy of this compound in Combination with Capecitabine in Advanced Solid Tumors (Phase I)
A phase I study evaluated the safety and MTD of this compound in combination with capecitabine in patients with advanced solid tumors, primarily colorectal and breast cancer.
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | This compound 360 mg/m² BID + capecitabine 380 mg/m² BID |
| Dose-Limiting Toxicities | |
| Palmar-plantar erythrodysesthesia (Grade 2 and 3), rash (Grade 2), maculopapular rash (Grade 3). | |
| Common Grade ≥3 Treatment-Emergent AEs | |
| Anemia (19.2%), fatigue (7.7%), stomatitis (6.7%), maculopapular rash (5.8%). | |
| Preliminary Efficacy (Expansion Cohorts) | |
| Partial Response (PR) | 3.6% (2 patients) |
| Stable Disease (SD) for ≥6 weeks | 32.7% (18 patients) |
Data from a Phase 1 study of this compound with capecitabine.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the design of the clinical trials, the following diagrams are provided.
Caption: Mechanism of action of this compound in combination with fluoropyrimidines.
Caption: Generalized workflow for a randomized Phase 2 clinical trial of this compound.
Experimental Protocols
Below are summarized methodologies for the key clinical trials cited in this guide.
Phase 2 Study of this compound with S-1 in NSCLC (NCT02855125)
-
Study Design: A randomized, open-label, phase 2 study conducted internationally.
-
Patient Population: Patients with advanced or metastatic NSCLC who had received at least two prior therapies.
-
Randomization: Patients were randomized 1:1 to receive either this compound in combination with S-1 or S-1 alone.
-
Treatment Arms:
-
Combination Arm: this compound (400 mg) plus S-1 (30 mg/m²).
-
Monotherapy Arm: S-1 (30 mg/m²).
-
-
Primary Endpoint: Progression-free survival (PFS), assessed by an independent central review.
-
Secondary Endpoints: Overall survival (OS), overall response rate (ORR), disease control rate (DCR), and safety.
-
Efficacy Evaluation: Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
Phase 1 Study of this compound with S-1 (First-in-Human)
-
Study Design: A dose-escalation study with a 3+3 design to determine the MTD and RD.
-
Patient Population: Patients with advanced solid tumors refractory to standard therapy.
-
Dosing: this compound was administered orally twice daily for 14 days, followed by a 7-day rest period, in combination with S-1. The dose of this compound was escalated from 5 mg/m² to 240 mg/m².
-
Primary Objectives: To assess the safety, determine the MTD, and establish the RD of the combination.
-
Evaluations: Safety, efficacy, and pharmacokinetics were evaluated. Dose-limiting toxicities (DLTs) were assessed during the first treatment cycle.
Phase 1 Study of this compound with Capecitabine (NCT02025803)
-
Study Design: A two-part study consisting of a dose-escalation phase to determine the MTD and an expansion phase to further evaluate safety and preliminary efficacy at the MTD.
-
Patient Population: Patients with advanced solid tumors for which no standard therapy was available.
-
Dosing: Patients received increasing doses of this compound twice daily in combination with capecitabine for 14 days, followed by a 7-day rest period (21-day cycle).
-
Primary Objectives: To evaluate the safety and determine the MTD of the combination.
-
Secondary Objectives: To assess pharmacokinetics and preliminary antitumor activity.
Conclusion
The combination of this compound with fluoropyrimidine-based therapies, such as S-1 and capecitabine, has demonstrated a manageable safety profile and signs of antitumor activity in early-phase clinical trials. In a phase 2 study in advanced NSCLC, the addition of this compound to S-1 increased the overall response rate but did not translate into an improvement in progression-free or overall survival, while increasing the incidence of certain adverse events. The therapeutic index of this compound in combination therapy, therefore, requires further investigation to identify patient populations and combination strategies that can maximize the clinical benefit of its dual dUTPase and DPD inhibitory mechanism. The preclinical rationale for improving the therapeutic window is strong, but optimizing its application in the clinical setting remains a key challenge.
References
Safety Operating Guide
Proper Disposal and Safe Handling of TAS-114
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for TAS-114, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to these guidelines is critical for laboratory safety and environmental protection.
Safety and Hazard Information
The primary hazards associated with this compound are acute oral toxicity and significant aquatic toxicity.[1] The Globally Harmonized System (GHS) classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) and Handling
When working with this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.[1] Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, should also be in place.[1]
Recommended PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used.
Safe Handling Practices:
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation.
-
Do not eat, drink, or smoke when using this product.
-
Wash skin thoroughly after handling.
First Aid Measures
In case of accidental exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and immediately flush eyes with large amounts of water. Ensure adequate flushing by separating the eyelids with fingers. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Inhalation | Immediately relocate yourself or the casualty to fresh air. |
Disposal Protocol
The disposal of this compound and its container must be handled by an approved waste disposal plant. It is imperative to avoid releasing this substance into the environment due to its high aquatic toxicity.
Below is a workflow diagram outlining the key steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling TAS-114
This document provides crucial safety protocols and logistical plans for the handling and disposal of TAS-114, a dual dUTPase and dihydropyrimidine dehydrogenase (DPD) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1). Appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and prevent environmental contamination.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, the following table summarizes key safety-related quantitative data.
| Parameter | Value | Source |
| Oral LD50 | Category 4 (Harmful if swallowed) | |
| Aquatic Toxicity | Category 1 (Acute and Chronic) | |
| Solubility in DMSO | 90 - 100 mg/mL | [1][2] |
| Storage Temperature (Powder) | -20°C | |
| Storage Temperature (in Solvent) | -80°C |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-resistant nitrile gloves (ASTM D6978 certified). | Protects against dermal absorption. Nitrile offers good chemical resistance. |
| Eye Protection | Safety goggles with side-shields or a face shield. | Prevents splashes to the eyes. |
| Body Protection | Impervious clothing, such as a disposable gown with long sleeves and closed cuffs. | Protects skin from contamination. |
| Respiratory Protection | A suitable respirator should be used when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles. | Prevents respiratory exposure to the powdered compound. |
Experimental Protocols
Adherence to detailed experimental protocols is critical for safety and experimental reproducibility.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Perform all manipulations within a certified chemical fume hood.
-
Wipe down the work surface with an appropriate deactivating solution before and after handling.
-
-
Weighing the Compound:
-
Use an analytical balance to carefully weigh the desired amount of this compound powder onto weigh paper.
-
Handle the powder gently to minimize the creation of airborne dust.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a sterile, conical tube.
-
Add the calculated volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.
-
To ensure complete transfer, rinse the weigh paper with a small amount of the solvent and add it to the tube.
-
Cap the tube securely and vortex until the compound is fully dissolved. Gentle warming and sonication can aid dissolution.
-
-
Storage:
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Signaling Pathway and Workflow Diagrams
Visual representations of the mechanism of action and emergency procedures can enhance understanding and preparedness.
Caption: Mechanism of action of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
